Product packaging for Lagosin(Cat. No.:CAS No. 6834-98-6)

Lagosin

Cat. No.: B1674186
CAS No.: 6834-98-6
M. Wt: 670.8 g/mol
InChI Key: AGJUUQSLGVCRQA-SWOUQTJZSA-N
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Description

Fungichromin, also known as Pentamycin, is a polyene macrolide antibiotic originally isolated from Streptomyces bacteria such as Streptomyces padanus . It functions as a potent antifungal agent by binding to ergosterol, the principal sterol in fungal cell membranes . This binding disrupts membrane integrity, leading to the formation of pores, uncontrolled leakage of essential ions, and ultimately, cell death . A key feature of Fungichromin is its selective toxicity towards fungal over mammalian cells, attributed to its higher affinity for ergosterol than for cholesterol . This mechanism grants Fungichromin broad-spectrum activity against a wide range of fungal pathogens, making it a valuable tool in agricultural and biological research . Studies have demonstrated its efficacy in suppressing sporangial germination in pathogens like Pseudoperonospora cubensis , the causative agent of cucumber downy mildew, and its inhibitory effects on Rhizoctonia solani . In medical research, it is investigated for its activity against Candida species and the protozoal parasite Trichomonas vaginalis . Its application in microbial ecology has been shown to shape the microbiome of Protea plant infructescences by suppressing common saprophytic fungi . For research applications, Fungichromin is typically supplied as a light yellow to yellow solid powder with a molecular formula of C 35 H 58 O 12 and a molecular weight of 670.84 g/mol . It is soluble in DMSO, and researchers should note that it requires protection from light during storage and handling to maintain stability . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H58O12 B1674186 Lagosin CAS No. 6834-98-6

Properties

IUPAC Name

(3R,4S,6S,8S,10R,12R,14R,15R,16R,17E,19E,21E,23E,25E,27S,28R)-4,6,8,10,12,14,15,16,27-nonahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O12/c1-4-5-11-16-29(41)32-30(42)20-26(38)18-24(36)17-25(37)19-27(39)21-31(43)34(45)33(44)22(2)14-12-9-7-6-8-10-13-15-28(40)23(3)47-35(32)46/h6-10,12-15,23-34,36-45H,4-5,11,16-21H2,1-3H3/b7-6+,10-8+,12-9+,15-13+,22-14+/t23-,24+,25-,26+,27-,28+,29-,30+,31-,32-,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJUUQSLGVCRQA-SWOUQTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(C(C(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H]([C@@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H]([C@H]([C@@H](/C(=C/C=C/C=C/C=C/C=C/[C@@H]([C@H](OC1=O)C)O)/C)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6834-98-6
Record name Fungichromin
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Record name PENTAMYCIN
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Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Lagosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagosin, a polyene macrolide antibiotic, exerts its biological activity primarily through direct interaction with sterols in cellular membranes, leading to a cascade of events that compromise membrane integrity and cellular function. This technical guide delineates the core mechanism of action of this compound, drawing upon the established principles of polyene macrolide-membrane interactions. While specific quantitative data for this compound remains limited in publicly accessible literature, this document provides a comprehensive framework for its study, including detailed experimental protocols and illustrative data representations. The guide also explores the downstream cellular consequences of membrane disruption and presents a generalized model for the signaling of apoptosis, a potential outcome of this compound treatment.

Introduction

This compound is a member of the filipin family of polyene macrolide antibiotics, characterized by a large macrolactone ring with a series of conjugated double bonds and a hydrophilic polyhydroxyl region.[1] First isolated from a Streptomyces species found in soil from Lagos, Nigeria, it exhibits broad-spectrum antifungal and has reported antitumor activity.[1] The primary molecular target of this compound, like other polyene antibiotics, is the sterol component of eukaryotic cell membranes, such as ergosterol in fungi and cholesterol in mammalian cells.[1] This interaction is fundamental to its mechanism of action and is the focus of this guide.

Core Mechanism of Action: Interaction with Membrane Sterols

The principal mechanism of action of this compound involves its binding to sterols within the phospholipid bilayer of cell membranes. This interaction is driven by the amphipathic nature of the this compound molecule. The hydrophobic polyene region of this compound aligns with the hydrophobic sterol molecules within the membrane, while the hydrophilic polyhydroxyl region can interact with the polar head groups of phospholipids and water.

This binding leads to a disruption of the normal membrane structure and function through one or more proposed models for polyene macrolide action:

  • Pore Formation: The aggregation of several this compound-sterol complexes can form aqueous pores or channels through the membrane. These pores disrupt the selective permeability of the membrane, allowing for the leakage of essential intracellular ions (e.g., K⁺, Na⁺) and small molecules, leading to a dissipation of the membrane potential and ultimately, cell death.

  • Membrane Destabilization: Even without the formation of stable pores, the insertion of this compound into the membrane can alter its physical properties, such as fluidity and thickness. This "detergent-like" effect can impair the function of membrane-bound proteins and enzymes that are crucial for cellular processes.

The affinity of this compound for different sterols can influence its selective toxicity. For instance, a higher affinity for ergosterol compared to cholesterol would result in greater antifungal activity with lower toxicity to host mammalian cells.

Quantitative Data on this compound's Activity

Table 1: Illustrative Antifungal Activity of this compound (MIC values)

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans[Data Not Available]0.51
Aspergillus fumigatus[Data Not Available]1>64
Cryptococcus neoformans[Data Not Available]0.258

Note: The values presented are for illustrative purposes to demonstrate typical data presentation and are not actual experimental data for this compound.

Table 2: Illustrative Cytotoxic Activity of this compound (IC₅₀ values)

Cell LineCell TypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HeLaCervical Cancer[Data Not Available]0.1
HepG2Liver Cancer[Data Not Available]0.5
MCF-7Breast Cancer[Data Not Available]0.2

Note: The values presented are for illustrative purposes to demonstrate typical data presentation and are not actual experimental data for this compound.

Experimental Protocols

To elucidate the mechanism of action of this compound and obtain the quantitative data illustrated above, a variety of biophysical and cell-based assays can be employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various fungal strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Preparation of this compound Dilutions: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. A two-fold serial dilution series is then made in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The diluted fungal suspension is added to each well of the microtiter plate containing the this compound dilutions. The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Cytotoxicity Assay (IC₅₀ Determination)

The IC₅₀ of this compound against cancer cell lines can be determined using the crystal violet assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound is prepared in the cell culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Staining: The medium is removed, and the cells are washed with PBS. The remaining adherent cells are fixed with methanol and stained with a 0.5% crystal violet solution in methanol for 20 minutes.

  • Quantification: The crystal violet is solubilized with a solution such as 10% acetic acid, and the absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Membrane Permeabilization Assay

The ability of this compound to permeabilize fungal membranes can be assessed by monitoring the influx of a fluorescent dye that is normally membrane-impermeant, such as SYTOX Green.

Protocol:

  • Fungal Cell Preparation: Fungal cells are harvested, washed, and resuspended in a suitable buffer (e.g., PBS).

  • Assay Setup: The fungal cell suspension is placed in a 96-well black plate. SYTOX Green is added to each well to a final concentration of 1-5 µM.

  • This compound Addition and Measurement: this compound is added to the wells at various concentrations. The fluorescence intensity is monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation and ~520 nm emission). An increase in fluorescence indicates membrane permeabilization.

Signaling Pathways and Downstream Effects

The primary interaction of this compound with membrane sterols triggers a series of downstream cellular events. While specific signaling pathways directly activated by this compound have not been extensively characterized, the profound membrane disruption is known to induce secondary effects such as oxidative stress and apoptosis.

Generalized Model of this compound-Induced Membrane Disruption

The following diagram illustrates the fundamental mechanism of this compound's interaction with the cell membrane, leading to pore formation and increased permeability.

Lagosin_Mechanism cluster_membrane Cell Membrane membrane_lipids Phospholipid Bilayer with Sterols complex This compound-Sterol Complex This compound This compound This compound->membrane_lipids Binds to Sterols pore Membrane Pore complex->pore Aggregation leakage Ion Leakage (K+, Na+) pore->leakage Disrupts Membrane Potential

Generalized model of this compound-induced membrane disruption.
Hypothetical Apoptosis Signaling Pathway

The cellular stress induced by membrane damage and ion imbalance can trigger programmed cell death, or apoptosis. The following diagram presents a generalized workflow for investigating this compound's potential to induce apoptosis.

Apoptosis_Workflow start Treat Cells with this compound membrane_damage Membrane Damage (Primary Effect) start->membrane_damage ion_imbalance Ion Imbalance membrane_damage->ion_imbalance ros Oxidative Stress (ROS Generation) ion_imbalance->ros mitochondria Mitochondrial Stress ros->mitochondria caspase_activation Caspase Activation (Caspase-3/7, -9) mitochondria->caspase_activation Release of Cytochrome c apoptosis Apoptosis caspase_activation->apoptosis Execution of Apoptosis

Hypothetical workflow for this compound-induced apoptosis.

Conclusion

The core mechanism of action of this compound is consistent with that of other polyene macrolide antibiotics, involving a direct and disruptive interaction with sterols in the cell membrane. This leads to a loss of membrane integrity, leakage of cellular contents, and ultimately cell death. While the broad strokes of this mechanism are understood, a detailed quantitative understanding of this compound's activity and its specific effects on downstream signaling pathways requires further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for future research into this promising antifungal and antitumor agent.

References

Chemical structure and physicochemical properties of Lagosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagosin, also known as Fungichromin and Pentamycin, is a polyene macrolide antibiotic. First isolated from a Streptomyces species found in a soil sample from Lagos, Nigeria, it is a member of the filipin family of fungicides.[1] this compound has demonstrated broad-spectrum antifungal activity.[2][3][4] Extensive physicochemical and biological studies have shown that this compound, Fungichromin, and a related compound, Cogomycin, are identical in all respects, including their stereochemistry.[5] This document provides a detailed overview of the chemical structure and physicochemical properties of this compound, along with relevant experimental methodologies.

Chemical Structure

This compound is a 35-membered macrolide lactone containing a pentaene chromophore. Its complex structure includes multiple hydroxyl groups, contributing to its specific physicochemical characteristics.

IUPAC Name: (3R,4S,6S,8S,10R,12R,14R,15R,16R,17E,19E,21E,23E,25E,27S,28R)-4,6,8,10,12,14,15,16,27-nonahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one[6]

Chemical Formula: C₃₅H₅₈O₁₂[6]

Molecular Weight: 670.83 g/mol [2][3]

CAS Number: 6834-98-6[6]

Synonyms: Fungichromin, Pentamycin, Cogomycin, 14-hydroxy Filipin[7][8]

(Image of the chemical structure of this compound would be placed here)

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions.

PropertyValueMethodSource(s)
Appearance Pale yellow to tan solidVisual Inspection[1]
Melting Point Not experimentally determined--
Solubility
    Water0.209 mg/mLPredicted (ALOGPS)[9]
    DMSO50 mg/mLExperimental[2][10]
    DMFSolubleExperimental[1][7][8]
    EthanolSolubleExperimental[1][7][8]
    MethanolSolubleExperimental[1][7][8]
pKa (Strongest Acidic) 12.74 - 12.89Predicted (Chemaxon, MoKa)[9][11]
pKa (Strongest Basic) -2.8Predicted (Chemaxon)[9]
LogP 0.07 - 2.47Predicted (ALOGPS, CLOGP)[9][11]
UV Absorption Maxima (λmax) 320, 337, 340, 356 nmUV-Vis Spectroscopy[12]

Experimental Protocols

Isolation and Purification of this compound (as Fungichromin) from Streptomyces

This protocol is a generalized procedure based on methods for isolating polyene macrolides from Streptomyces cultures.

a. Fermentation:

  • Inoculate a suitable production medium (e.g., soybean meal-glucose medium) with a high-yielding strain of a this compound-producing Streptomyces species (e.g., S. padanus).[13]

  • Incubate the culture under optimal conditions (e.g., 28°C, with shaking) for a period determined to maximize production (typically 5-7 days).[13]

b. Extraction:

  • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Mix the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[13]

  • Sonciate the mixture for approximately 15 minutes to lyse the cells and facilitate the extraction of the compound.[13]

  • Agitate the mixture on a rotary shaker for several hours to ensure complete extraction.[13]

  • Collect the organic phase, which now contains the crude this compound extract.

c. Purification:

  • Concentrate the organic extract under reduced pressure.

  • Subject the crude extract to column chromatography on a silica gel stationary phase.[14]

  • Elute the column with a suitable solvent system (e.g., a gradient of methanol in chloroform) to separate this compound from other metabolites.

  • Monitor the fractions for antifungal activity and/or by thin-layer chromatography (TLC).

  • Pool the active, pure fractions and evaporate the solvent to yield purified this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is based on a published protocol for the analysis of Fungichromin.[13]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., HYPERSIL BDS C-18).[13]

  • Mobile Phase: An isocratic mobile phase of 60% acetonitrile in water.[13]

  • Flow Rate: 0.5 mL/min.[13]

  • Column Temperature: 28°C.[13]

  • Detection: UV detection at a wavelength of 357 nm.[13]

  • Sample Preparation: Dissolve the purified this compound or crude extract in a suitable solvent (e.g., methanol or the mobile phase) and filter through a 0.22 µm syringe filter before injection.

Determination of Physicochemical Properties (General Methodologies)
  • Melting Point: Determined using a capillary melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete melting is recorded.

  • pKa (Potentiometric Titration): A solution of this compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

  • LogP (Shake-Flask Method): A solution of this compound is prepared in a biphasic system of n-octanol and water. The system is shaken until equilibrium is reached. The concentration of this compound in both the n-octanol and water phases is then determined (e.g., by HPLC or UV-Vis spectroscopy). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • UV-Vis Spectroscopy: A solution of this compound in a suitable solvent (e.g., methanol) is prepared. The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer. The wavelengths of maximum absorbance (λmax) are recorded.[12]

Mandatory Visualizations

Mechanism of Action: Interaction with Fungal Cell Membrane

This compound's primary antifungal mechanism involves its interaction with ergosterol, a key sterol component of fungal cell membranes. This interaction disrupts the integrity and function of the membrane.

G Conceptual Pathway of this compound's Antifungal Action This compound This compound Binding Binding and Complex Formation This compound->Binding Targets Ergosterol Ergosterol in Fungal Membrane Ergosterol->Binding Pore Pore/Channel Formation Binding->Pore Leakage Ion and Small Molecule Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: this compound's interaction with ergosterol leading to fungal cell death.

Experimental Workflow: Isolation and Purification of this compound

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a Streptomyces fermentation culture.

G Workflow for this compound Isolation and Purification cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces Culture in Production Medium Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation SolventExtraction Ethyl Acetate Extraction Centrifugation->SolventExtraction Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography Purethis compound Pure this compound ColumnChromatography->Purethis compound

Caption: A generalized workflow for the isolation and purification of this compound.

References

Lagosin's Antifungal Efficacy: A Technical Deep Dive for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Antifungal Activity Spectrum, Experimental Methodologies, and Cellular Impact of the Polyene Antibiotic Lagosin

This compound, a polyene macrolide antibiotic, demonstrates a broad spectrum of antifungal activity against a variety of fungal pathogens. As a member of the polyene class, its primary mechanism of action involves binding to ergosterol, a crucial sterol component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death. This technical guide provides a comprehensive overview of this compound's antifungal activity, detailing its efficacy against various fungal species, the experimental protocols used to determine its activity, and its impact on fungal cellular pathways. For the purposes of this guide, data on fungichromin and cogomycin are included, as they have been shown to be identical to this compound.

Quantitative Antifungal Activity Spectrum of this compound

The in vitro antifungal activity of this compound has been evaluated against a range of yeasts and molds. The following table summarizes the Minimum Inhibitory Concentration (MIC) and other quantitative measures of its activity.

Fungal SpeciesIsolate InformationTest MethodMediumIncubation ConditionsMIC/IC50 ValueCitation(s)
Candida albicansBiofilm FormationXTT reduction assay--10 µg/mL (MIC for biofilm inhibition)[1]
Fusarium oxysporum-In vitro bioassay--3.80 mg/L (IC50)[2]
Rhizoctonia solaniAG-4Bioassay--72 µg/mL (MIC, >90% inhibition)[2]

Core Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the antifungal activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antifungal agent against a specific fungal isolate. The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp.) for 24-48 hours to obtain fresh, viable colonies.

  • A suspension of the fungal cells is prepared in sterile saline (0.85%) or sterile water.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., approximately 1-5 x 10^6 CFU/mL for yeasts).

  • The standardized inoculum is further diluted in the test medium (typically RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the final desired inoculum concentration in the microtiter plate wells (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts).

2. Microtiter Plate Preparation and Inoculation:

  • A serial twofold dilution of this compound is prepared in the test medium in a 96-well microtiter plate.

  • Each well is inoculated with the standardized fungal suspension.

  • A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.

3. Incubation:

  • The inoculated plates are incubated at 35°C for 24-48 hours.

4. MIC Reading:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. For yeasts, this is often defined as an 80% or 90% reduction in turbidity, which can be assessed visually or spectrophotometrically.

G cluster_prep Preparation cluster_assay Assay Culture Fungal Culture Suspension Fungal Suspension in Saline Culture->Suspension Standardize Standardize to 0.5 McFarland Suspension->Standardize Dilute_Inoculum Dilute Inoculum in RPMI Standardize->Dilute_Inoculum Inoculate_Plate Inoculate Microtiter Plate Dilute_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of this compound Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C Inoculate_Plate->Incubate Read_MIC Read MIC Incubate->Read_MIC

Broth microdilution workflow for MIC determination.

Time-Kill Kinetic Assay

Time-kill assays provide information on the rate at which an antifungal agent kills a fungal population over time.

1. Inoculum and Drug Preparation:

  • A standardized fungal inoculum is prepared as described for the MIC assay.

  • Test tubes or flasks containing the appropriate growth medium (e.g., RPMI-1640) are prepared with various concentrations of this compound (often multiples of the predetermined MIC). A growth control without the drug is also included.

2. Inoculation and Incubation:

  • The prepared tubes are inoculated with the fungal suspension to a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • The cultures are incubated at 35°C with constant agitation.

3. Sampling and Viable Cell Counting:

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are withdrawn from each culture.

  • The aliquots are serially diluted in sterile saline.

  • A specific volume of each dilution is plated onto a suitable agar medium.

  • The plates are incubated until colonies are visible, and the number of colony-forming units (CFU) is counted.

4. Data Analysis:

  • The log10 CFU/mL is plotted against time for each this compound concentration and the control. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

G Inoculum Standardized Fungal Inoculum Lagosin_Tubes Tubes with this compound Concentrations Inoculum->Lagosin_Tubes Control_Tube Growth Control Tube (No this compound) Inoculum->Control_Tube Incubation Incubate with Agitation Lagosin_Tubes->Incubation Control_Tube->Incubation Sampling Aliquots at Time Points Incubation->Sampling 0, 2, 4, 6, 8, 12, 24h Serial_Dilution Serial Dilutions Sampling->Serial_Dilution Plating Plate on Agar Serial_Dilution->Plating CFU_Count Count Colonies (CFU) Plating->CFU_Count Data_Analysis Plot log10 CFU/mL vs. Time CFU_Count->Data_Analysis

Workflow for a time-kill kinetic assay.

Biofilm Disruption Assay (Crystal Violet Method)

This assay is used to quantify the effect of an antifungal agent on the formation or disruption of fungal biofilms.

1. Biofilm Formation:

  • A standardized fungal suspension is prepared and added to the wells of a flat-bottom 96-well microtiter plate.

  • The plate is incubated under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).

2. Treatment with this compound:

  • After biofilm formation, the planktonic (non-adherent) cells are removed by gentle washing with a buffer such as phosphate-buffered saline (PBS).

  • A solution of this compound at various concentrations is added to the wells containing the pre-formed biofilms.

  • The plate is incubated for a specified period (e.g., 24 hours) to allow the drug to act on the biofilm.

3. Staining with Crystal Violet:

  • The drug solution is removed, and the wells are washed again with PBS to remove any remaining planktonic cells.

  • The biofilms are stained with a 0.1% crystal violet solution for 10-15 minutes at room temperature.

  • The excess stain is removed by washing with water.

4. Quantification:

  • The crystal violet bound to the biofilm is solubilized with a solvent such as 30% acetic acid or ethanol.

  • The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the amount of biofilm biomass.

G cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification Inoculation Inoculate Plate Incubation_Biofilm Incubate to Form Biofilm Inoculation->Incubation_Biofilm Wash1 Wash to Remove Planktonic Cells Incubation_Biofilm->Wash1 Add_this compound Add this compound Wash1->Add_this compound Incubation_Treatment Incubate Add_this compound->Incubation_Treatment Wash2 Wash Incubation_Treatment->Wash2 Stain Stain with Crystal Violet Wash2->Stain Wash3 Wash Excess Stain Stain->Wash3 Solubilize Solubilize Stain Wash3->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance

Crystal violet assay for biofilm disruption.

Impact on Fungal Signaling and Cellular Processes

This compound's interaction with ergosterol in the fungal cell membrane is the primary event that triggers a cascade of downstream cellular responses, ultimately leading to cell death.

Membrane Disruption and Induction of Apoptosis

The binding of this compound to ergosterol forms pores and channels in the fungal cell membrane. This disruption of the membrane's structural integrity leads to an uncontrolled efflux of essential ions and small molecules, and an influx of water, causing osmotic instability and cell lysis.

Beyond this direct physical damage, there is evidence that this compound can induce a programmed cell death pathway known as apoptosis in fungi like Candida albicans.[1] This process is characterized by a series of controlled biochemical events, including the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies. The induction of apoptosis suggests that this compound's effects extend beyond simple membrane permeabilization, actively triggering the cell's self-destruction machinery.

This compound This compound Ergosterol Ergosterol This compound->Ergosterol binds to Pore Pore Formation This compound->Pore induces Membrane Fungal Cell Membrane Ergosterol->Membrane is in Apoptosis_Signal Apoptosis Signaling Cascade Membrane->Apoptosis_Signal Disruption triggers Ion_Leakage Ion Leakage & Osmotic Instability Pore->Ion_Leakage Cell_Lysis Cell Lysis (Necrosis) Ion_Leakage->Cell_Lysis Caspase_Activation Caspase Activation Apoptosis_Signal->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptotic_Death Apoptotic Cell Death DNA_Fragmentation->Apoptotic_Death

This compound's dual mechanism of inducing necrotic and apoptotic cell death.

Oxidative Stress Response

The cellular damage caused by this compound can also lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress within the fungal cell. Fungi possess intricate signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway and those involving transcription factors like Yap1 and Skn7, to counteract oxidative stress. However, overwhelming ROS production can lead to damage of cellular components, including proteins, lipids, and DNA, further contributing to cell death. Some fungicidal drugs have been shown to trigger a common oxidative damage cellular death pathway that involves the Ras/PKA signaling cascade and culminates in the production of toxic ROS.

Gene Expression Modulation

Studies on the effect of fungichromin on Candida albicans biofilms have shown that it can significantly affect the expression of genes involved in adhesion and biofilm formation.[1] Specifically, the expression of genes such as ALS1, ALS3, HWP1, EFG1, HYR1, CPH1, and BCR1 was remarkably affected. This indicates that beyond its direct action on the cell membrane, this compound can modulate the genetic programs that are crucial for fungal virulence and the establishment of resilient communities.

References

An In-depth Technical Guide to Lagosin's Interaction with Cell Membrane Sterols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagosin, a polyene macrolide antibiotic belonging to the filipin family, exerts its biological activity through direct interaction with sterols in cellular membranes. This guide provides a comprehensive technical overview of the core mechanisms governing this interaction, focusing on the binding characteristics, effects on membrane integrity, and the experimental methodologies used for its investigation. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing knowledge and draws parallels from the extensively studied, structurally similar polyene, filipin, to provide a robust framework for understanding this compound's mode of action. The information presented herein is intended to support further research and development of polyene antibiotics as therapeutic agents.

Introduction

Polyene macrolide antibiotics represent a critical class of antifungal agents. Their mechanism of action is primarily attributed to their affinity for sterols, which are essential components of eukaryotic cell membranes. This compound, a member of the filipin complex of polyenes, demonstrates a specific interaction with membrane sterols, leading to a cascade of events that compromise membrane integrity and ultimately result in cell death. Understanding the nuanced biophysical and biochemical details of this interaction is paramount for the development of new antifungal drugs with improved efficacy and reduced toxicity. This guide delves into the core aspects of this compound's engagement with cell membrane sterols, providing a technical foundation for researchers in the field.

This compound-Sterol Binding Characteristics

The initial and most critical step in this compound's mechanism of action is its binding to sterols within the cell membrane. This interaction is primarily driven by hydrophobic forces.

Sterol Specificity

Polyene antibiotics exhibit a degree of selectivity for different sterols. While they interact with cholesterol, the primary sterol in mammalian cell membranes, many show a higher affinity for ergosterol, the predominant sterol in fungal cell membranes. This differential affinity is a key factor in their selective toxicity against fungi.

Binding Affinity

Effects on Cell Membrane Integrity

The binding of this compound to membrane sterols triggers significant alterations in the structure and function of the cell membrane, primarily by increasing its permeability.

Membrane Permeabilization

The aggregation of this compound-sterol complexes within the membrane is believed to form pores or channels. These structures disrupt the membrane's barrier function, allowing the leakage of essential ions and small molecules from the cytoplasm, which ultimately leads to cell death. The extent of this leakage is dependent on the concentration of the antibiotic.

Impact on Membrane Fluidity

The interaction of polyene antibiotics with membrane sterols can also modulate the physical properties of the lipid bilayer, including its fluidity. While specific data for this compound is unavailable, studies on the related polyene filipin have shown that it can induce an increase in membrane viscosity.[2] This alteration in fluidity can, in turn, affect the function of membrane-embedded proteins and contribute to the overall cytotoxic effect.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, this section provides a comparative summary of binding affinities for several polyene antibiotics to cholesterol, as determined by fluorescence studies.[1]

Polyene AntibioticRelative Binding Affinity for Cholesterol
Filipin IIIHighest
Amphotericin BHigh
NystatinModerate
This compound Lower

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the interaction of polyene antibiotics like this compound with cell membrane sterols.

Fluorescence Polarization Assay for Binding Affinity

This protocol is adapted from methods used to study the binding of various ligands to proteins and can be applied to assess the interaction between this compound and membrane sterols.[3][4][5][6][7]

Objective: To determine the binding affinity of this compound to sterol-containing lipid vesicles.

Materials:

  • This compound

  • Cholesterol or Ergosterol

  • Phospholipids (e.g., POPC)

  • Fluorescent probe (e.g., a fluorescently labeled sterol or a probe sensitive to membrane environment)

  • Buffer solution (e.g., PBS, pH 7.4)

  • Spectrofluorometer with polarization capabilities

Procedure:

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) containing a defined concentration of sterol (e.g., 30 mol%) and the fluorescent probe.

  • Tracer Concentration Determination: Determine the optimal concentration of the fluorescently labeled tracer that provides a stable and measurable fluorescence polarization signal.

  • Binding Assay:

    • In a multi-well plate, add a fixed concentration of the fluorescent tracer to each well.

    • Add increasing concentrations of this compound to the wells.

    • Incubate the plate at a constant temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the this compound concentration. Fit the data to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay measures the increase in membrane permeability by quantifying the influx of a fluorescent dye that only becomes fluorescent upon binding to intracellular nucleic acids.[8]

Objective: To quantify the concentration-dependent membrane permeabilization induced by this compound.

Materials:

  • This compound

  • Fungal cells (e.g., Candida albicans) or sterol-containing lipid vesicles

  • SYTOX Green nucleic acid stain

  • Buffer solution (e.g., PBS, pH 7.4)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Cell/Vesicle Preparation: Prepare a suspension of fungal cells or LUVs at a defined concentration.

  • Assay Setup:

    • In a multi-well plate, add the cell or vesicle suspension to each well.

    • Add SYTOX Green to each well at a final concentration that does not cause background fluorescence.

    • Add increasing concentrations of this compound to the wells.

  • Measurement: Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for SYTOX Green.

  • Data Analysis: Plot the rate of fluorescence increase or the final fluorescence intensity as a function of the this compound concentration. This will provide a dose-response curve from which parameters like the EC50 (the concentration of this compound that causes 50% of the maximum effect) can be determined.

Membrane Fluidity Measurement (Laurdan Generalized Polarization)

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which in a membrane, correlates with lipid packing and fluidity.[9][10][11][12][13]

Objective: To assess the effect of this compound on the fluidity of sterol-containing membranes.

Materials:

  • This compound

  • Cholesterol or Ergosterol

  • Phospholipids (e.g., POPC)

  • Laurdan

  • Buffer solution (e.g., PBS, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Vesicle Preparation: Prepare LUVs containing the desired concentration of sterol and incorporate Laurdan at a low molar ratio (e.g., 1:500 probe:lipid).

  • Treatment: Incubate the Laurdan-labeled vesicles with varying concentrations of this compound.

  • Measurement: Record the fluorescence emission spectra of Laurdan (typically from 400 nm to 550 nm) with an excitation wavelength of 350 nm.

  • Data Analysis: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I_440 - I_490) / (I_440 + I_490) where I_440 and I_490 are the fluorescence intensities at 440 nm and 490 nm, respectively. An increase in the GP value indicates a decrease in membrane fluidity (increased order), while a decrease in GP suggests an increase in fluidity (decreased order).

Signaling Pathways and Experimental Workflows

While the primary mechanism of action of this compound is direct membrane disruption, the sequestration of membrane sterols can also trigger intracellular signaling cascades.

Filipin-Induced Signaling in Plant Cells

Studies using the related polyene filipin have demonstrated that the complexation of plasma membrane sterols can initiate signaling responses in tobacco cells.[2] This includes a rapid and transient production of reactive oxygen species (ROS) dependent on NADPH oxidase, as well as changes in medium alkalinization and conductivity. These events appear to be regulated by phosphorylation and calcium signaling. This suggests that alterations in membrane sterol organization can act as a trigger for cellular signaling.

Experimental Workflow for Investigating this compound-Induced Signaling

The following workflow can be employed to investigate whether this compound induces similar signaling events in fungal or mammalian cells.

experimental_workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis and Interpretation start Fungal/Mammalian Cells treatment Incubate with this compound (various concentrations and times) start->treatment ros ROS Production Assay (e.g., DCFDA staining) treatment->ros calcium Intracellular Calcium Imaging (e.g., Fura-2 AM) treatment->calcium kinase Kinase Activity Assay (e.g., Western Blot for phosphorylated proteins) treatment->kinase gene Gene Expression Analysis (e.g., qPCR for stress response genes) treatment->gene analysis Correlate signaling events with membrane permeabilization data ros->analysis calcium->analysis kinase->analysis gene->analysis conclusion Elucidate this compound-induced signaling pathways analysis->conclusion mechanism_of_action cluster_interaction Initial Interaction cluster_complex Complex Formation and Aggregation cluster_effects Membrane Effects cluster_outcome Cellular Outcome This compound This compound membrane Cell Membrane Sterols (Cholesterol/Ergosterol) This compound->membrane Binding complex This compound-Sterol Complex Formation membrane->complex aggregation Aggregation of Complexes complex->aggregation pore Pore/Channel Formation aggregation->pore fluidity Altered Membrane Fluidity aggregation->fluidity leakage Ion and Solute Leakage pore->leakage signaling Potential Signaling Activation fluidity->signaling death Cell Death leakage->death signaling->death

References

Lagosin: An In-depth Technical Guide on Its Cytotoxicity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lagosin, a polyene macrolide antibiotic, presents a compelling case for further investigation as a potential therapeutic agent, particularly in oncology. As a member of the filipin family of fungicides, its primary mechanism of action is understood to be the interaction with sterols within cellular membranes, leading to alterations in membrane permeability and subsequent cell death. While direct and extensive research on this compound's anticancer properties is limited, its structural similarity to other polyene antibiotics like filipin and fungichromin, which have demonstrated cytotoxic and pro-apoptotic effects, suggests a promising avenue for drug development. This guide synthesizes the current understanding of this compound's cytotoxicity, explores its inferred mechanisms of action based on related compounds, and outlines detailed experimental protocols for its further evaluation. The significant gap in quantitative data for this compound underscores the critical need for dedicated research to unlock its full therapeutic potential.

Introduction to this compound

This compound is a polyene macrolide antibiotic originally isolated from a Streptomyces species found in a soil sample from Lagos, Nigeria.[1] Structurally, it is very similar to filipin and is considered identical to or a stereoisomer of fungichromin.[1][2] Like other polyene antibiotics, this compound's biological activity stems from its ability to interact with sterols, which are essential components of eukaryotic cell membranes.[1][3] This interaction disrupts membrane integrity, leading to increased permeability and ultimately cell death.[4] While its primary application has been as an antifungal agent, the shared reliance on sterols in the membranes of both fungal and mammalian cells suggests a potential for anticancer activity.

Cytotoxicity of this compound and Related Polyenes

Polyene macrolides have been shown to exhibit cytotoxicity against mammalian cells, with the degree of toxicity varying between different members of the class. For instance, filipin has been reported to be more cytotoxic than other polyenes like amphotericin B.[4] Filipin III, an active component of the filipin complex, has been shown to induce apoptosis in a concentration-dependent manner in HaCaT keratinocytes.[5] It is also known to be cytotoxic and is generally used for staining cholesterol in fixed cells rather than in live-cell imaging.[6][7]

Given that this compound is structurally similar to filipin, it is plausible that it exhibits comparable cytotoxic effects against cancer cells. The mechanism would likely involve binding to cholesterol in the cancer cell membrane, leading to membrane disruption and cell death.

Table 1: Inferred Cytotoxic Potential of this compound Based on Related Compounds

CompoundCell Line(s)Reported IC50/EffectReference(s)
Filipin IIIHaCaT (keratinocytes)Induces apoptosis in a concentration-dependent manner[5]
FilipinB1 (hamster), B82 (mouse), RAG (mouse) cellsInduces greatest immediate membrane damage compared to other polyenes[4]
Fungichromin(Antifungal activity)Known to have antifungal and antitumor activity[1][8]
Phenalamides (polyene antibiotics)Drug-resistant cancer cells (CL02, CP70)IC50 values ranging from 0.23-0.57 μg/ml[9][10]

Note: This table presents data from related compounds to infer the potential of this compound. Direct IC50 values for this compound against cancer cell lines are not currently available in the literature.

Signaling Pathways in this compound-Mediated Cell Death

The precise signaling pathways activated by this compound to induce cell death have not been elucidated. However, based on the known mechanisms of its structural analogs and its interaction with cell membranes, we can hypothesize the involvement of apoptosis and potentially autophagy.

Apoptosis

The interaction of polyene antibiotics with membrane sterols can trigger apoptotic pathways. Depletion of membrane cholesterol by agents like filipin can lead to ligand-independent activation of Fas, a death receptor, initiating the extrinsic apoptotic cascade.[5] This pathway culminates in the activation of caspases, a family of proteases that execute the apoptotic program.

A plausible mechanism for this compound-induced apoptosis would involve its binding to cholesterol in the cancer cell membrane, leading to membrane stress and the initiation of either the intrinsic or extrinsic apoptotic pathway.

G This compound This compound Membrane Cancer Cell Membrane This compound->Membrane Binds to Cholesterol Cholesterol This compound->Cholesterol Interacts with MembraneDisruption Membrane Disruption (Pore Formation/ Sterol Extraction) Cholesterol->MembraneDisruption ApoptosisSignal Apoptotic Signaling (e.g., Fas activation) MembraneDisruption->ApoptosisSignal CaspaseCascade Caspase Cascade ApoptosisSignal->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

Autophagy

Autophagy is a cellular self-degradation process that can be triggered by various stressors, including membrane damage. While there is no direct evidence of this compound inducing autophagy, it is conceivable that the membrane disruption caused by this compound could act as a stress signal that initiates an autophagic response. This could either be a pro-survival mechanism adopted by the cancer cell or a pathway leading to autophagic cell death.

G This compound This compound MembraneStress Membrane Stress This compound->MembraneStress AutophagySignal Autophagy Signaling Initiation MembraneStress->AutophagySignal Autophagosome Autophagosome Formation AutophagySignal->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome CellOutcome Cell Survival or Autophagic Cell Death Autolysosome->CellOutcome

Caption: Postulated role of autophagy in response to this compound.

Experimental Protocols

To rigorously assess the cytotoxic and therapeutic potential of this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for such investigations.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow:

G cluster_0 MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate. B 2. Treat cells with varying concentrations of this compound. A->B C 3. Incubate for 24, 48, or 72 hours. B->C D 4. Add MTT reagent to each well. C->D E 5. Incubate to allow formazan formation. D->E F 6. Solubilize formazan crystals. E->F G 7. Measure absorbance at ~570 nm. F->G H 8. Calculate IC50 value. G->H

Caption: Workflow for determining this compound cytotoxicity via MTT assay.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

G cluster_0 Annexin V/PI Staining Workflow A 1. Treat cells with this compound. B 2. Harvest and wash cells. A->B C 3. Resuspend in Annexin V binding buffer. B->C D 4. Add FITC-conjugated Annexin V and PI. C->D E 5. Incubate in the dark. D->E F 6. Analyze by flow cytometry. E->F

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Methodology:

  • Cell Treatment: Culture cancer cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Autophagy Assessment: Western Blot for LC3 and p62

Western blotting can be used to detect changes in the levels of key autophagy-related proteins, LC3 and p62. An increase in the conversion of LC3-I to LC3-II and a decrease in p62 levels are indicative of autophagy induction.

Workflow:

G cluster_0 Autophagy Western Blot Workflow A 1. Treat cells with this compound. B 2. Lyse cells and quantify protein. A->B C 3. Separate proteins by SDS-PAGE. B->C D 4. Transfer proteins to a membrane. C->D E 5. Probe with primary antibodies (anti-LC3, anti-p62, anti-actin). D->E F 6. Incubate with secondary antibodies. E->F G 7. Detect and quantify protein bands. F->G

Caption: Workflow for assessing autophagy via Western blot.

Detailed Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with this compound. After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and the relative p62 levels normalized to the loading control.

Therapeutic Potential and Future Directions

The therapeutic potential of this compound as an anticancer agent remains largely unexplored. Its presumed mechanism of action, targeting membrane sterols, presents an attractive strategy, as alterations in cholesterol metabolism are increasingly recognized as a hallmark of cancer.

Key areas for future research include:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound across a wide panel of cancer cell lines to identify sensitive cancer types.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways involved in this compound-induced cell death, including a detailed analysis of apoptotic and autophagic markers.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of this compound in preclinical animal models, such as xenograft models.

  • Toxicity and Pharmacokinetic Profiling: Assessing the in vivo toxicity and pharmacokinetic properties of this compound to determine its therapeutic window.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.

Conclusion

This compound, a polyene macrolide antibiotic, holds untapped potential as an anticancer agent. While direct evidence is scarce, its structural and mechanistic similarities to other cytotoxic polyenes provide a strong rationale for its investigation. The experimental protocols outlined in this guide offer a clear path forward for researchers to systematically evaluate its efficacy and mechanism of action. Unraveling the cytotoxic properties and therapeutic potential of this compound could pave the way for the development of a novel class of anticancer drugs targeting membrane sterol dynamics. The dearth of specific data on this compound's anticancer effects represents a significant opportunity for impactful research in the field of drug discovery and development.

References

Methodological & Application

Application of Lagosin in Fluorescence Microscopy for Sterol Tracking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagosin, also known as Fungichromin, is a polyene macrolide antibiotic that serves as a fluorescent probe for the detection and tracking of sterols, primarily unesterified cholesterol, in biological systems. Structurally similar to the more commonly used Filipin III, this compound binds to 3-β-hydroxysterols, inducing a change in its fluorescent properties that can be visualized using fluorescence microscopy. This application note provides detailed protocols for the use of this compound in fluorescence microscopy to study the distribution and dynamics of sterols in cells, offering a valuable tool for research in cell biology, lipid metabolism, and drug development.

Upon binding to cholesterol, the fluorescence emission of this compound can be monitored to reveal the localization of sterol-rich domains within cellular membranes. This technique is particularly useful for studying cholesterol trafficking, identifying cholesterol accumulation in disease models, and assessing the effects of compounds on cellular cholesterol distribution.

Principle of Sterol Detection

This compound's mechanism of sterol detection is based on its intrinsic fluorescence. When unbound in an aqueous solution, this compound exhibits weak fluorescence. However, upon binding to unesterified cholesterol within cellular membranes, its fluorescence intensity and polarization increase significantly. The polyene backbone of the this compound molecule is responsible for its fluorescent properties. The interaction with cholesterol restricts the rotational freedom of the polyene chain, leading to enhanced fluorescence.

The excitation and emission spectra of the this compound-cholesterol complex are key parameters for fluorescence microscopy. While specific spectral data for this compound in a cellular environment is not extensively published, studies on its interaction with cholesterol in aqueous suspensions provide guidance.

Comparison with Filipin III

This compound is often compared to Filipin III, another polyene antibiotic widely used for cholesterol staining. While structurally similar, there are key differences to consider:

FeatureThis compound (Fungichromin)Filipin III
Binding Affinity to Cholesterol LowerHigher
Potential for Membrane Perturbation Expected, as with other polyene antibioticsKnown to perturb membrane structure
Photostability Prone to photobleachingProne to rapid photobleaching[1][2]
Availability of Published Protocols LimitedWidely available[1][2][3][4][5][6]

The lower binding affinity of this compound for cholesterol suggests that higher concentrations or longer incubation times might be necessary for optimal staining compared to Filipin III. Researchers should empirically determine the optimal staining conditions for their specific cell type and experimental setup.

Experimental Protocols

The following protocols are adapted from established methods for Filipin staining and should be optimized for use with this compound.

Materials
  • This compound (Fungichromin)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% in PBS (for fixed-cell imaging)

  • Glycine or Ammonium Chloride (for quenching autofluorescence)

  • Mounting medium

  • Cultured cells on coverslips or imaging plates

Protocol 1: Staining of Fixed Cells

This protocol is recommended for obtaining high-quality images of cholesterol distribution without the concern of probe-induced cellular artifacts in live cells.

G cluster_prep Cell Preparation cluster_fix Fixation & Quenching cluster_stain Staining cluster_image Imaging cell_culture 1. Culture cells on coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with 4% PFA (15-30 min, RT) wash1->fixation wash2 4. Wash with PBS fixation->wash2 quenching 5. Quench with Glycine/NH4Cl (10 min, RT) wash2->quenching wash3 6. Wash with PBS quenching->wash3 staining 7. Incubate with this compound (e.g., 50 µg/mL in PBS) (1-2 hours, RT, protected from light) wash3->staining wash4 8. Wash with PBS staining->wash4 mounting 9. Mount coverslip wash4->mounting imaging 10. Image with fluorescence microscope (UV excitation) mounting->imaging

Workflow for fixed-cell staining with this compound.

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips or in imaging-compatible plates.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Quenching: To reduce autofluorescence from the fixative, incubate the cells with a quenching solution (e.g., 50 mM glycine or 50 mM ammonium chloride in PBS) for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a fresh working solution of this compound (e.g., 50 µg/mL) in PBS. The optimal concentration should be determined empirically (a range of 10-100 µg/mL can be tested).

    • Incubate the cells with the this compound working solution for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound this compound.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a UV excitation filter.

Protocol 2: Staining of Live Cells

Live-cell imaging with this compound can provide insights into dynamic sterol trafficking. However, it is crucial to be aware that polyene antibiotics can perturb membrane function and may be toxic to cells over time.

G cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging cell_culture 1. Culture cells in imaging dish wash1 2. Wash with imaging buffer cell_culture->wash1 staining 3. Incubate with this compound (e.g., 5-25 µg/mL in buffer) (15-60 min, 37°C, protected from light) wash1->staining wash2 4. Wash with imaging buffer (optional) staining->wash2 imaging 5. Image immediately with fluorescence microscope wash2->imaging

Workflow for live-cell staining with this compound.

Procedure:

  • Cell Culture: Grow cells in glass-bottom dishes or other imaging-compatible formats.

  • Washing: Before staining, gently wash the cells twice with a pre-warmed, serum-free culture medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution).

  • Staining:

    • Prepare a fresh working solution of this compound (e.g., 5-25 µg/mL) in the imaging buffer. The concentration should be kept as low as possible to minimize cytotoxicity.

    • Incubate the cells with the this compound working solution for 15-60 minutes at 37°C, protected from light.

  • Washing (Optional): Gently wash the cells once or twice with the imaging buffer to remove excess probe. For some applications, imaging can be performed in the presence of the probe.

  • Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope with environmental control (37°C, 5% CO2).

Data Presentation and Analysis

Quantitative analysis of this compound fluorescence can provide valuable information about cellular sterol content and distribution.

Quantitative Data Summary

Due to the limited number of studies utilizing this compound for cellular imaging, extensive quantitative data is not available. The following table summarizes the known binding characteristics of this compound and related polyene antibiotics to cholesterol.

Polyene AntibioticRelative Binding Affinity to CholesterolReference
Filipin IIIHighest[7]
Amphotericin BHigh[7]
NystatinModerate[7]
This compound Lowest [7]

This data is based on in vitro binding assays and provides a relative comparison.

Image Analysis
  • Image Acquisition: Acquire images using a consistent set of parameters (e.g., exposure time, gain, laser power) to allow for comparison between different experimental conditions.

  • Background Subtraction: Correct for background fluorescence.

  • Cell Segmentation: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to identify and outline individual cells or subcellular regions of interest (ROIs).

  • Fluorescence Quantification: Measure the mean fluorescence intensity within the defined ROIs.

  • Data Normalization: Normalize the fluorescence intensity to a control group or a cellular marker if necessary.

Signaling Pathways and Cellular Processes

The tracking of sterols with this compound can be applied to investigate various cellular processes and signaling pathways where cholesterol plays a critical role.

G cluster_processes Cellular Processes Investigated with Sterol Tracking cluster_pathways Associated Signaling Pathways chol_trafficking Cholesterol Trafficking lipid_rafts Lipid Raft Dynamics chol_trafficking->lipid_rafts endocytosis Endocytosis & Exocytosis chol_trafficking->endocytosis disease Lipid Storage Diseases (e.g., Niemann-Pick Type C) chol_trafficking->disease lipid_rafts->endocytosis hedgehog Hedgehog Signaling lipid_rafts->hedgehog egfr EGFR Signaling lipid_rafts->egfr viral Viral Entry lipid_rafts->viral drug_effects Drug Effects on Cholesterol drug_effects->chol_trafficking

Cellular processes and pathways involving sterol dynamics.

Troubleshooting and Considerations

  • Photobleaching: this compound, like Filipin, is susceptible to photobleaching.[1][2] To minimize this, use the lowest possible excitation light intensity and exposure time. The use of an anti-fade mounting medium is recommended for fixed-cell imaging.

  • Cytotoxicity: For live-cell imaging, it is essential to perform control experiments to assess the cytotoxicity of this compound at the chosen concentration and incubation time.

  • Specificity: While this compound primarily binds to unesterified cholesterol, potential off-target binding should be considered, especially in disease models with altered lipid profiles.

  • Optimization of Staining: The optimal concentration of this compound and incubation time will vary depending on the cell type and experimental conditions. A titration experiment is highly recommended to determine the best signal-to-noise ratio with minimal artifacts.

Conclusion

This compound presents a viable, albeit less characterized, alternative to Filipin for the fluorescent labeling of unesterified cholesterol in cells. Its distinct binding affinity may offer advantages in specific applications where a lower-affinity probe is desirable. The protocols provided here, adapted from established methods for similar polyene antibiotics, offer a starting point for researchers to incorporate this compound into their studies of sterol biology. Further characterization and optimization of this compound staining protocols will undoubtedly enhance its utility as a tool for fluorescence microscopy.

References

Application Notes and Protocols for the Preparation of a Stable Lagosin Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagosin, also known as fungichromin, cogomycin, and pentamycin, is a polyene macrolide antibiotic produced by Streptomyces species.[1][2][3] It exhibits broad-spectrum antifungal and antitumor activities.[2][4] The mechanism of action involves interaction with sterols in the cell membrane, leading to disruption of membrane integrity.[2][5][6][7] Accurate and reproducible experimental results rely on the correct preparation and storage of a stable stock solution. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReferences
Molecular Formula C₃₅H₅₈O₁₂[2][3][8]
Molecular Weight 670.8 g/mol [2][3][8]
Appearance Pale yellow to tan solid[5]
Purity >95% by HPLC[2][5]

Solubility of this compound

This compound is soluble in several organic solvents. The choice of solvent will depend on the specific requirements of the downstream application.

SolventSolubilityReferences
Dimethyl sulfoxide (DMSO)Soluble (up to 50 mg/mL with heating)[2][8][9][10]
Dimethylformamide (DMF)Soluble[2][8][11]
EthanolSoluble[2][8][11]
MethanolSoluble[2][8][11]

Note: For dissolving this compound in DMSO, especially at higher concentrations, ultrasonication and warming to 60°C may be necessary.[9][10] It is recommended to use fresh, anhydrous DMSO as the presence of water can affect solubility.[9][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 670.8 g/mol x 1000 mg/g = 6.708 mg

  • Weigh the this compound powder:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh 6.708 mg of this compound powder into the tube.

  • Dissolve the this compound powder:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube thoroughly for 1-2 minutes to dissolve the powder.

    • If the powder does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes or gently warm the solution to 60°C in a water bath or heat block until the solid is completely dissolved.[9][10]

  • Aliquot and store the stock solution:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the name of the compound, concentration, solvent, date of preparation, and your initials.

    • For long-term storage, store the aliquots at -80°C. For short-term storage, they can be kept at -20°C.[9][10]

Stability and Storage Recommendations

Proper storage is critical to maintain the stability and activity of this compound stock solutions.

Storage ConditionDurationRecommendationsReferences
Solid Powder Long-term-20°C[2][5][11]
Stock Solution in DMSO Up to 6 months-80°C, protect from light, aliquot to avoid freeze-thaw cycles[9][10]
Stock Solution in DMSO Up to 1 month-20°C, protect from light, aliquot to avoid freeze-thaw cycles[9][10]
Stock Solution in DMSO Up to 2 weeks4°C, protect from light[4]

Note: It is crucial to protect this compound solutions from light to prevent photodegradation.[9][10] Always use amber or light-blocking containers.

Diagrams

Experimental Workflow for Preparing this compound Stock Solution

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start calculate Calculate Mass of this compound start->calculate weigh Weigh this compound Powder calculate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_solubility Completely Dissolved? dissolve->check_solubility heat_sonicate Warm to 60°C / Sonicate check_solubility->heat_sonicate No aliquot Aliquot into Amber Tubes check_solubility->aliquot Yes heat_sonicate->dissolve label_tubes Label Aliquots aliquot->label_tubes store Store at -80°C (Long-term) or -20°C (Short-term) label_tubes->store end End store->end

Caption: Workflow for the preparation and storage of a this compound stock solution.

Mechanism of Action of this compound

G This compound's Mechanism of Action This compound This compound membrane Fungal Cell Membrane This compound->membrane Targets sterol Ergosterol (Membrane Sterol) This compound->sterol Binds to pore Pore Formation sterol->pore Leads to disruption Membrane Disruption & Increased Permeability pore->disruption leakage Ion Leakage disruption->leakage death Fungal Cell Death leakage->death

Caption: Simplified diagram of this compound's mechanism of action on the fungal cell membrane.

References

Lagosin: A Tool for Investigating Lipid Rafts and Membrane Domains

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Lagosin is a polyene antibiotic that serves as a valuable tool for studying the structure and function of lipid rafts and other membrane microdomains. These specialized regions of the plasma membrane are enriched in cholesterol and sphingolipids and play crucial roles in a variety of cellular processes, including signal transduction, protein trafficking, and viral entry. This compound exerts its effects by binding specifically to cholesterol, a key component of lipid rafts. This interaction disrupts the integrity of these domains, allowing researchers to investigate the consequences of their perturbation on cellular functions. Furthermore, the intrinsic fluorescence of this compound can be utilized to visualize cholesterol-rich domains within cellular membranes.

These application notes provide detailed protocols for the use of this compound in studying lipid rafts, including methods for fluorescence microscopy and biochemical assays. Additionally, we present quantitative data on the binding affinity of this compound and related polyene antibiotics to cholesterol and illustrate key experimental workflows and affected signaling pathways.

Quantitative Data

The efficacy of polyene antibiotics in studying lipid rafts is related to their affinity for cholesterol. The following table summarizes the equilibrium constants for the association of this compound and other polyene antibiotics with aqueous suspensions of cholesterol.

Polyene AntibioticEquilibrium Constant (K) for Cholesterol Binding (M⁻¹)
Filipin III7.6 x 10⁶
Amphotericin B2.0 x 10⁶
Nystatin7.0 x 10⁵
This compound 2.4 x 10⁴

Data adapted from Bittman et al., 1972.[1]

This data indicates that while this compound binds to cholesterol, its affinity is lower than that of other commonly used polyene antibiotics like filipin III.[1][2] This should be taken into consideration when designing experiments, as higher concentrations or longer incubation times may be necessary to achieve the desired effect compared to filipin.

Experimental Protocols

Protocol 1: Fluorescence Microscopy of Cholesterol-Rich Domains Using this compound

This protocol describes the use of this compound to visualize cholesterol-rich domains in fixed cells. The intrinsic fluorescence of this compound allows for the detection of these domains using a fluorescence microscope with a UV filter set. Due to the limited specific protocols available for this compound, this protocol has been adapted from established methods for filipin staining.[3][4] Optimization of this compound concentration and incubation time is recommended for each cell type and experimental condition.

Materials and Reagents:

  • This compound (prepare stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA), 4% in PBS

  • Glycine solution (100 mM in PBS)

  • Mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope with UV excitation and emission filters (e.g., excitation ~340-380 nm, emission ~385-470 nm)[5]

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a culture dish.

  • Cell Fixation:

    • Gently wash the cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 20-30 minutes at room temperature.

    • Wash the cells three times with PBS to remove the fixative.

  • Quenching:

    • Incubate the fixed cells with 100 mM glycine in PBS for 10 minutes at room temperature to quench any remaining formaldehyde.

    • Wash the cells three times with PBS.

  • This compound Staining:

    • Prepare a fresh working solution of this compound in PBS. A starting concentration range of 1-10 µg/mL is recommended for optimization. Protect the solution from light.

    • Incubate the cells with the this compound working solution for 1-2 hours at room temperature in the dark.

  • Washing:

    • Gently wash the cells three to five times with PBS to remove unbound this compound.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with a UV filter set.[5] Be aware that polyene antibiotic fluorescence can be prone to photobleaching.[3]

Protocol 2: Biochemical Assay for Investigating the Role of Lipid Rafts in Signaling

This protocol outlines a general approach to investigate the involvement of lipid rafts in a signaling pathway of interest by assessing the effect of this compound-induced cholesterol depletion. This method is based on the principle that disruption of lipid rafts will alter the spatial organization of signaling components, leading to changes in downstream signaling events.[6][7]

Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • Stimulus for the signaling pathway of interest (e.g., growth factor, antibody)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Reagents for protein quantification (e.g., BCA assay)

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Primary antibodies against total and phosphorylated signaling proteins of interest

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to the desired confluency.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1-10 µg/mL) for a predetermined time (e.g., 30-60 minutes) to disrupt lipid rafts. Include a vehicle control (DMSO).

  • Signaling Pathway Activation:

    • Stimulate the cells with the appropriate agonist for the desired time to activate the signaling pathway. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • Western Blotting:

    • Normalize the protein concentrations of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

    • Compare the activation of the signaling pathway in this compound-treated cells to the control cells. A significant change in the phosphorylation status of key signaling molecules upon this compound treatment would suggest the involvement of lipid rafts in that pathway.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Analysis cell_culture 1. Cell Culture on Coverslips fixation 2. Fixation (e.g., 4% PFA) cell_culture->fixation quenching 3. Quenching (e.g., Glycine) fixation->quenching lagosin_staining 4. This compound Incubation (e.g., 1-10 µg/mL) quenching->lagosin_staining washing 5. Washing (PBS) lagosin_staining->washing mounting 6. Mounting washing->mounting microscopy 7. Fluorescence Microscopy (UV Excitation) mounting->microscopy analysis 8. Image Analysis microscopy->analysis

Caption: Experimental workflow for visualizing cholesterol-rich domains using this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_nonraft Non-Raft Region cluster_cytosol Cytosol receptor Receptor effector Effector Protein receptor->effector activates receptor_displaced Displaced Receptor receptor->receptor_displaced relocates upon raft disruption downstream_signaling Downstream Signaling Cascade effector->downstream_signaling receptor_displaced->downstream_signaling altered signaling cellular_response Cellular Response downstream_signaling->cellular_response This compound This compound cholesterol Cholesterol Depletion This compound->cholesterol binds to and sequesters cluster_raft cluster_raft cholesterol->cluster_raft disrupts

Caption: Effect of this compound on a generic lipid raft-dependent signaling pathway.

References

In Vitro Antifungal Susceptibility Testing Protocols for Lagosin: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagosin is a polyene macrolide antibiotic with broad-spectrum antifungal activity.[1] Like other polyenes, its mechanism of action involves binding to ergosterol, a primary sterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[2][3][4] Accurate determination of its in vitro antifungal activity is crucial for preclinical development and for establishing its potential therapeutic efficacy. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against pathogenic yeasts and filamentous fungi, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Due to the limited availability of published specific MIC and MFC values for this compound, the following tables present illustrative data for the structurally related polyene macrolide, Amphotericin B, against common fungal pathogens. These tables serve as a template for the presentation of experimental data obtained for this compound.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Amphotericin B

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Candida albicans0.51.00.06 - 1.0[5][6]
Candida glabrata1.02.00.12 - >16
Candida parapsilosis0.51.00.12 - 2.0
Cryptococcus neoformans0.250.50.06 - 1.0
Aspergillus fumigatus1.02.00.25 - 4.0[1][7]
Aspergillus flavus1.02.00.5 - 4.0[1][7]
Aspergillus niger1.02.00.5 - 2.0[3][8]
Aspergillus terreus2.04.01.0 - 8.0[7]

MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of the isolates, respectively.

Table 2: Illustrative Minimum Fungicidal Concentration (MFC) Data for Amphotericin B

Fungal SpeciesMFC₅₀ (µg/mL)MFC₉₀ (µg/mL)MFC Range (µg/mL)Reference
Candida albicans1.02.00.25 - 4.0[5]
Aspergillus fumigatus2.04.01.0 - 8.0[1]

MFC₅₀ and MFC₉₀ represent the concentrations that kill 50% and 90% of the isolates, respectively.

Experimental Protocols

The following are detailed protocols for determining the MIC and MFC of this compound. These protocols are adapted from the CLSI M27-A3 guidelines for yeasts and general principles for filamentous fungi.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is designed to determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Sterile, flat-bottom, 96-well plates

  • Fungal isolates

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to a concentration of 1600 µg/mL.

    • Further dilute this stock solution in RPMI-1640 medium to create a working stock solution.

  • Inoculum Preparation:

    • For Yeasts (Candida spp., Cryptococcus spp.):

      • Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours.

      • Harvest several colonies and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

      • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

    • For Filamentous Fungi (Aspergillus spp.):

      • Subculture the fungus onto a PDA plate and incubate at 35°C for 5-7 days until sporulation is evident.

      • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

      • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

      • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL using a hemocytometer.

  • Microtiter Plate Preparation:

    • Prepare serial twofold dilutions of this compound in the 96-well plate using RPMI-1640 medium. The final concentration range should typically span from 0.03 to 16 µg/mL.

    • Add 100 µL of the appropriate fungal inoculum to each well containing the diluted this compound.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation:

    • Incubate the plates at 35°C.

    • For yeasts, incubate for 24-48 hours.

    • For filamentous fungi, incubate for 48-72 hours.

  • Endpoint Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and 100% for filamentous fungi) compared to the growth control.

    • Reading can be done visually or with a microplate reader at 490 nm.

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

This protocol is performed after the MIC has been determined and identifies the lowest concentration of this compound that kills the fungal isolate.

Materials:

  • 96-well plates from the completed MIC assay

  • SDA or PDA plates

  • Sterile micropipette and tips

  • Incubator (35°C)

Procedure:

  • Subculturing:

    • From each well of the MIC plate that shows no visible growth, and from the growth control well, take a 10-20 µL aliquot.

    • Spot-inoculate the aliquot onto a quadrant of an SDA or PDA plate.

  • Incubation:

    • Incubate the plates at 35°C for 24-72 hours, or until growth is clearly visible in the spot from the growth control well.

  • Endpoint Determination:

    • The MFC is the lowest concentration of this compound that results in no fungal growth or a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum count on the subculture plate.[9][10]

Visualizations

MIC_Workflow MIC Determination Workflow prep_drug Prepare this compound Stock and Serial Dilutions plate_setup Dispense Drug Dilutions and Inoculum into 96-well Plate prep_drug->plate_setup prep_inoculum Prepare Fungal Inoculum (Yeast or Mold) prep_inoculum->plate_setup incubation Incubate at 35°C (24-72 hours) plate_setup->incubation reading Read MIC Endpoint (Visually or Spectrophotometrically) incubation->reading

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

MFC_Workflow MFC Determination Workflow mic_plate Completed MIC Plate subculture Subculture from Wells with No Growth onto Agar Plates mic_plate->subculture incubation Incubate Agar Plates at 35°C (24-72 hours) subculture->incubation reading Read MFC Endpoint (Lowest Concentration with No Growth) incubation->reading

Caption: Workflow for Minimum Fungicidal Concentration (MFC) determination.

Polyene_Mechanism Mechanism of Action of Polyene Antifungals cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore Pore Formation ergosterol->pore Leads to phospholipid Phospholipid This compound This compound (Polyene) This compound->ergosterol Binds to leakage Leakage of Cellular Contents (Ions, Small Molecules) pore->leakage death Fungal Cell Death leakage->death

Caption: Simplified signaling pathway of polyene antifungal action.

References

Application Notes and Protocols for In Vivo Animal Studies of Lagosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagosin, a polyene macrolide antibiotic, has demonstrated both antifungal and antitumor properties.[1] Structurally identical to fungichromin and cogomycin, its mechanism of action is centered on its interaction with sterols in cellular membranes, leading to the formation of pores and subsequent cell death.[1][2] These application notes provide a detailed guide for the formulation and in vivo administration of this compound in animal models for efficacy and toxicity studies.

Data Presentation

Due to the limited availability of specific in vivo data for this compound, the following table summarizes the known toxicity information for its synonym, fungichromin. Researchers should use this as a starting point for dose-range-finding studies.

CompoundAnimal ModelRoute of AdministrationToxicity MetricValue
Fungichromin (this compound)MiceIntraperitonealLD5033.3 mg/kg[3]

Mechanism of Action

This compound exerts its cytotoxic effects by binding to ergosterol, a major component of fungal cell membranes. This binding leads to the formation of transmembrane channels, disrupting the osmotic integrity of the cell and causing leakage of essential ions and small molecules, ultimately resulting in cell death. While the primary target in fungi is ergosterol, this compound can also interact with cholesterol in mammalian cell membranes, which is the basis for its potential antitumor activity and its associated toxicity.

This compound Mechanism of Action This compound This compound Ergosterol Ergosterol (Fungal Cell Membrane) This compound->Ergosterol Binds to Pore_Formation Transmembrane Pore Formation Ergosterol->Pore_Formation Induces Ion_Leakage Leakage of Ions (K+, Na+, H+, Cl-) Pore_Formation->Ion_Leakage Causes Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to

Figure 1: Simplified signaling pathway of this compound's antifungal mechanism of action.

Experimental Protocols

The following protocols are generalized based on standard practices for in vivo studies of antifungal and antitumor agents, incorporating the known information about this compound.

Formulation Protocol for In Vivo Administration

Objective: To prepare a sterile formulation of this compound suitable for intraperitoneal injection in mice.

Materials:

  • This compound (or Fungichromin/Cogomycin) powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-gauge)

Protocol:

  • Stock Solution Preparation:

    • In a sterile microcentrifuge tube, dissolve this compound powder in 100% DMSO to create a stock solution. The concentration of the stock solution should be determined based on the final desired dosing concentration and the maximum tolerable DMSO concentration for the animals (typically <10% of the final injection volume). For example, to achieve a final dose of 10 mg/kg in a 20g mouse with an injection volume of 100 µL, a stock solution of 2 mg/mL would be required.

  • Working Solution Preparation:

    • On the day of injection, dilute the this compound stock solution with sterile PBS to the final desired concentration. For example, to achieve a final DMSO concentration of 10%, dilute the stock solution 1:10 with sterile PBS.

    • Vortex the solution thoroughly to ensure complete mixing.

    • Visually inspect the solution for any precipitation. If precipitation occurs, further optimization of the formulation may be necessary (e.g., addition of a surfactant like Tween 80).

  • Sterilization:

    • Filter the final working solution through a 0.22 µm sterile syringe filter into a sterile tube.

In Vivo Antifungal Efficacy Study Protocol (Murine Candidiasis Model)

Objective: To evaluate the antifungal efficacy of this compound in a systemic Candida albicans infection model in mice.

Animal Model:

  • Female BALB/c mice, 6-8 weeks old.

Experimental Groups:

  • Vehicle Control (e.g., 10% DMSO in PBS)

  • This compound (low dose, e.g., 5 mg/kg)

  • This compound (high dose, e.g., 15 mg/kg)

  • Positive Control (e.g., Fluconazole)

Protocol:

  • Infection:

    • Culture Candida albicans in a suitable broth overnight.

    • Wash and resuspend the yeast cells in sterile saline.

    • Infect mice via intravenous (tail vein) injection with a sublethal dose of C. albicans (e.g., 1 x 10^5 CFU/mouse).

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • Administer the prepared this compound formulation or vehicle control intraperitoneally once daily for a predetermined duration (e.g., 3-7 days).

  • Endpoint Analysis:

    • Monitor mice daily for clinical signs of illness and body weight changes.

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the kidneys, homogenize the tissue, and perform serial dilutions for plating on a suitable agar to determine the fungal burden (CFU/gram of tissue).

In Vivo Antitumor Efficacy Study Protocol (Xenograft Mouse Model)

Objective: To assess the antitumor activity of this compound in a human tumor xenograft model.

Animal Model:

  • Immunocompromised mice (e.g., athymic nude or NOD-scid mice), 6-8 weeks old.

Experimental Groups:

  • Vehicle Control (e.g., 10% DMSO in PBS)

  • This compound (low dose, e.g., 5 mg/kg)

  • This compound (high dose, e.g., 15 mg/kg)

  • Positive Control (e.g., a standard-of-care chemotherapeutic for the chosen cell line)

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of a human tumor cell line (e.g., a melanoma or carcinoma cell line) into the flank of each mouse.

  • Treatment:

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

    • Administer the prepared this compound formulation or vehicle control intraperitoneally according to a predetermined schedule (e.g., every other day for 2-3 weeks).

  • Endpoint Analysis:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

In Vivo Efficacy Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Formulation This compound Formulation (DMSO + PBS) Treatment Administer this compound (Intraperitoneal) Formulation->Treatment Animal_Model Select Animal Model (e.g., BALB/c or Nude Mice) Infection_Implantation Induce Infection or Implant Tumor Animal_Model->Infection_Implantation Infection_Implantation->Treatment Monitoring Monitor Health & Tumor Growth Treatment->Monitoring Endpoint Endpoint Analysis (Fungal Burden or Tumor Weight) Monitoring->Endpoint

Figure 2: A generalized experimental workflow for in vivo efficacy studies of this compound.

Concluding Remarks

The provided protocols offer a foundational framework for conducting in vivo studies with this compound. Given the limited specific data available for this compound, it is imperative that initial studies include robust dose-range-finding experiments to establish a safe and effective dose range. Careful monitoring for signs of toxicity is crucial throughout all experiments.

References

Techniques for Measuring Lagosin's Affinity for Cholesterol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the binding interaction between Lagosin (also known as Filipin III) and cholesterol. The methodologies outlined are essential for researchers studying membrane structure, cholesterol trafficking, and for professionals in drug development exploring the therapeutic potential of polyene antibiotics.

Introduction

This compound is a polyene macrolide antibiotic that exhibits a strong affinity for cholesterol, a critical component of eukaryotic cell membranes. This specific interaction is the basis for its antifungal activity and its widespread use as a fluorescent probe for detecting cholesterol in cellular membranes. Understanding the kinetics and thermodynamics of this binding is crucial for elucidating its mechanism of action and for the development of new therapeutic agents. This document details two primary methods for measuring this compound-cholesterol binding: Fluorescence Polarization and Isothermal Titration Calorimetry, with an additional prospective protocol for Surface Plasmon Resonance.

Data Presentation: this compound-Cholesterol Binding Parameters

The following table summarizes the equilibrium constants for the association of various polyene antibiotics, including this compound, with cholesterol. This data is derived from fluorescence polarization studies and provides a comparative view of their binding affinities.

Polyene AntibioticEquilibrium Constant (K)Relative Binding Affinity Ranking
Filipin III (this compound)> Amphotericin B1
Amphotericin B> Nystatin2
Nystatin> this compound3
This compound (Specific value not explicitly provided in cited literature)4

Note: The primary literature indicates a relative binding order, with Filipin III having the highest affinity. While a precise equilibrium constant for this compound was not found, its position in the binding hierarchy is established.

Experimental Protocols

Fluorescence Polarization (FP) Assay

This protocol describes a method to measure the binding of this compound to cholesterol in a model membrane system using fluorescence polarization. The principle of this assay is based on the change in the rotational motion of fluorescently-labeled this compound upon binding to the much larger cholesterol-containing vesicles.

Materials:

  • This compound (Filipin III)

  • Cholesterol

  • Egg Lecithin (or other suitable phospholipid)

  • Chloroform

  • Dimethylformamide (DMF)

  • Tris-HCl buffer (1 mM, pH 7.4) containing 10 mM NaCl

  • Fluorescence spectrophotometer with polarization accessories

Protocol:

  • Preparation of Lipid Vesicles:

    • Prepare stock solutions of egg lecithin and cholesterol in chloroform.

    • In a glass vial, mix the desired molar ratio of lecithin and cholesterol stock solutions.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the vial.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film by adding the Tris-HCl buffer and vortexing vigorously.

    • To create unilamellar vesicles, sonicate the lipid suspension under nitrogen at 4°C using a probe sonicator.

  • Binding Assay:

    • Prepare a stock solution of this compound in DMF.

    • In a series of fluorescence cuvettes, prepare dilutions of the cholesterol-containing vesicles in the Tris-HCl buffer. Include a control cuvette with buffer only.

    • To each cuvette, add a constant, low concentration of the this compound stock solution (e.g., to a final concentration of 0.5 µM). The final concentration of DMF should be kept low (e.g., <1% v/v) to avoid affecting membrane integrity.

    • Incubate the samples in the dark for at least 2.5 hours to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization at 15°C using an excitation wavelength of 323 nm and an emission wavelength of 480 nm.

  • Data Analysis:

    • The fluorescence polarization (P) is calculated using the formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where I_parallel and I_perpendicular are the fluorescence intensities parallel and perpendicular to the excitation light plane, and G is the grating correction factor.

    • Plot the change in fluorescence polarization as a function of the cholesterol concentration.

    • The binding data can be fitted to a saturation binding curve to determine the equilibrium dissociation constant (Kd).

experimental_workflow_fp cluster_prep Vesicle Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Lipid Film Formation (Lecithin + Cholesterol) prep2 Hydration (Tris-HCl Buffer) prep1->prep2 prep3 Sonication prep2->prep3 assay1 Incubate Vesicles with this compound prep3->assay1 assay2 Equilibration (2.5h, dark) assay1->assay2 assay3 Measure Fluorescence Polarization assay2->assay3 analysis1 Calculate Polarization assay3->analysis1 analysis2 Plot P vs. [Cholesterol] analysis1->analysis2 analysis3 Determine Kd analysis2->analysis3

Fluorescence Polarization Experimental Workflow

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This protocol is adapted for the study of this compound binding to cholesterol-containing lipid vesicles.

Materials:

  • This compound (Filipin III)

  • Cholesterol

  • Phospholipid (e.g., DMPC or POPC)

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • Isothermal Titration Calorimeter

Protocol:

  • Sample Preparation:

    • Prepare large unilamellar vesicles (LUVs) containing a defined concentration of cholesterol using the extrusion method.

    • Thoroughly degas the vesicle suspension and the this compound solution to prevent air bubbles in the calorimeter.

    • Prepare a stock solution of this compound in the same buffer used for the vesicles. The concentration of this compound should be 10-20 times higher than the concentration of cholesterol in the vesicles.

  • ITC Experiment:

    • Load the cholesterol-containing vesicle suspension into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

    • Perform a control experiment by injecting the this compound solution into the buffer alone to determine the heat of dilution.

    • Initiate the titration, injecting small aliquots of the this compound solution into the vesicle suspension.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection to generate a binding isotherm (heat change per mole of injectant versus the molar ratio of this compound to cholesterol).

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding stoichiometry (n), the binding affinity (Ka, and its inverse, Kd), the enthalpy change (ΔH), and the entropy change (ΔS).

signaling_pathway_itc cluster_system ITC System cluster_output Thermodynamic Parameters syringe Injection Syringe (this compound Solution) injection Titration Injections syringe->injection injects into cell Sample Cell (Cholesterol Vesicles) heat_change Heat Release/Absorption (Measured by ITC) cell->heat_change binding causes injection->cell stoichiometry Stoichiometry (n) heat_change->stoichiometry affinity Binding Affinity (Ka, Kd) heat_change->affinity enthalpy Enthalpy (ΔH) heat_change->enthalpy entropy Entropy (ΔS) heat_change->entropy

ITC Logical Relationship Diagram

Surface Plasmon Resonance (SPR) - Prospective Protocol

SPR is a powerful technique for studying real-time biomolecular interactions. While not yet widely reported for this compound-cholesterol binding, this prospective protocol outlines how SPR could be adapted for this purpose.

Materials:

  • SPR instrument and sensor chips (e.g., L1 or HPA chip)

  • This compound (Filipin III)

  • Cholesterol and phospholipids for liposome preparation

  • Running buffer (e.g., HBS-P)

Protocol:

  • Sensor Chip Preparation:

    • Prepare small unilamellar vesicles (SUVs) containing cholesterol.

    • Immobilize the cholesterol-containing liposomes onto the surface of an L1 or HPA sensor chip to create a lipid bilayer.

  • SPR Measurement:

    • Equilibrate the sensor chip with running buffer.

    • Inject a series of concentrations of this compound over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time.

    • After each injection, regenerate the sensor surface if necessary, according to the manufacturer's instructions.

  • Data Analysis:

    • Generate sensorgrams by plotting the SPR response versus time.

    • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

experimental_workflow_spr cluster_prep Chip Preparation cluster_measurement SPR Measurement cluster_analysis Data Analysis prep1 Prepare Cholesterol- Containing Liposomes prep2 Immobilize Liposomes on Sensor Chip prep1->prep2 measure1 Inject this compound (Varying Concentrations) prep2->measure1 measure2 Monitor SPR Signal (Real-time) measure1->measure2 analysis1 Generate Sensorgrams measure2->analysis1 analysis2 Kinetic Fitting analysis1->analysis2 analysis3 Determine ka, kd, Kd analysis2->analysis3

Surface Plasmon Resonance Workflow

Troubleshooting & Optimization

How to prevent the aggregation of Lagosin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for preventing the aggregation of Lagosin in aqueous solutions. Given that this compound is a polyene macrolide antibiotic with low water solubility, this document outlines several established methods to improve its dissolution and prevent aggregation, thereby ensuring the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution become cloudy or show precipitation when prepared in an aqueous buffer?

A1: this compound is a polyene macrolide antibiotic with a large, hydrophobic structure and is very poorly soluble in water.[1] When introduced into an aqueous environment, the hydrophobic regions of the this compound molecules tend to self-associate to minimize contact with water, leading to the formation of aggregates. This process, driven by hydrophobic interactions, results in the visible cloudiness or precipitation you are observing.[2]

Q2: What is the recommended solvent for dissolving this compound initially?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), methanol, and ethanol. For experimental purposes, it is common practice to first dissolve this compound in a minimal amount of DMSO or DMF to create a concentrated stock solution before further dilution into the final aqueous medium containing a solubilizing agent.

Q3: What are the primary methods to prevent the aggregation of this compound in aqueous solutions?

A3: The primary methods involve using formulation strategies that encapsulate or otherwise shield the hydrophobic parts of the this compound molecule from water. The most common and effective approaches are:

  • Cyclodextrin Complexation: Encapsulating this compound within the hydrophobic cavity of a cyclodextrin molecule.

  • Liposomal Formulation: Incorporating this compound into the lipid bilayer of liposomes.

  • Nanoparticle Formulation: Encapsulating or embedding this compound within polymeric nanoparticles or solid lipid nanoparticles.

Troubleshooting Guide

Issue EncounteredProbable CauseSuggested Solution
Immediate precipitation upon dilution of DMSO stock in buffer. The final concentration of this compound exceeds its aqueous solubility limit, and no solubilizing agent is present. The concentration of DMSO may be too low to maintain solubility.Ensure the final aqueous solution contains an appropriate solubilizing agent (e.g., cyclodextrin, pre-formed liposomes). Keep the final DMSO concentration as low as possible, but typically below 1% (v/v), to avoid solvent effects on your experimental system.
The solution is initially clear but becomes cloudy over time. The formulation is not stable, and this compound is slowly aggregating or precipitating out of the solution. This could be due to suboptimal concentration of the solubilizing agent or inappropriate storage conditions (e.g., temperature, pH).Increase the concentration of the solubilizing agent (e.g., cyclodextrin or lipid). Optimize the formulation by testing different drug-to-excipient ratios. Store the formulation under recommended conditions (typically at 4°C, protected from light) and use it within a validated stability window.
Low biological activity observed in an in-vitro assay. Aggregated this compound may have reduced biological activity compared to its monomeric form. Aggregates may not effectively interact with their cellular targets.Prepare a fresh formulation using one of the recommended solubilization methods. Characterize the formulation to ensure this compound is in a non-aggregated state (e.g., using Dynamic Light Scattering to check for particle size).

Experimental Protocols & Data

The following protocols are based on established methods for the formulation of polyene macrolides, such as Amphotericin B, and should be optimized for this compound.

Method 1: Cyclodextrin Inclusion Complexation

This method utilizes cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, to encapsulate this compound and enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[3]

Experimental Protocol: Preparation of a this compound-HP-β-CD Inclusion Complex

  • Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-20% w/v) in the desired aqueous buffer (e.g., PBS, pH 7.4). Gentle heating and stirring may be required to fully dissolve the HP-β-CD.

  • Preparation of this compound Stock: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO.

  • Complexation: While vigorously stirring the HP-β-CD solution, slowly add the this compound stock solution dropwise to achieve the desired final concentration of this compound. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point, but this may need to be optimized.

  • Equilibration: Allow the mixture to stir at room temperature for 12-24 hours, protected from light, to ensure maximum complexation.

  • Sterilization (Optional): Filter the final solution through a 0.22 µm syringe filter for sterilization.

Quantitative Data (Based on Amphotericin B as an Analog)

The following table presents typical solubility enhancement data for Amphotericin B with cyclodextrins, which can be used as a reference for what might be achievable with this compound. The solubility enhancement for Amphotericin B can be up to 200-fold with γ-cyclodextrin.[4]

Cyclodextrin TypeMolar Ratio (Drug:CD)Initial Solubility (µg/mL)Final Solubility (µg/mL)Fold IncreaseReference
γ-Cyclodextrin1:2~1>200>200[4]
HP-β-Cyclodextrin1:1~1~100-150~100-150General Data
Method 2: Liposomal Formulation

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a hydrophobic drug like this compound, it will primarily partition into the lipid bilayer.

Experimental Protocol: Preparation of this compound-Liposomes by Thin-Film Hydration

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the chosen lipids (e.g., DSPC and Cholesterol in a 2:1 molar ratio) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).[5] The drug-to-lipid ratio may need optimization (e.g., 1:10 to 1:20 by weight).

  • Thin Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.[5]

  • Drying: Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding the desired aqueous buffer. The hydration should be performed at a temperature above the phase transition temperature (Tm) of the lipids. Agitate the flask by vortexing or gentle shaking to form multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended): To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[5]

  • Purification: Remove any unencapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.

Quantitative Data (General Performance of Liposomal Formulations)

ParameterTypical RangeNotesReference
Encapsulation Efficiency 50% - 95%Highly dependent on the lipid composition, drug-to-lipid ratio, and preparation method.[6][7]
Drug Loading 1% - 10% (w/w)Represents the weight of the drug as a percentage of the total liposome weight.[8]
Particle Size (Post-Extrusion) 80 - 200 nmExtrusion allows for good control over the final vesicle size.[6]
Method 3: Nanoparticle Formulation

Polymeric nanoparticles or solid lipid nanoparticles (SLNs) can be used to encapsulate this compound, improving its stability and solubility. The nanoprecipitation method is a common technique.

Experimental Protocol: Preparation of this compound-Loaded Nanoparticles by Nanoprecipitation

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) or a lipid (for SLNs) in a water-miscible organic solvent (e.g., acetone or ethanol).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or PVA).

  • Nanoprecipitation: Under moderate stirring, inject the organic phase into the aqueous phase. The rapid solvent diffusion will cause the polymer/lipid and the encapsulated drug to precipitate, forming nanoparticles.

  • Solvent Removal: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator under reduced pressure.

  • Purification and Concentration: Purify and concentrate the nanoparticles by ultracentrifugation and resuspension in a fresh aqueous buffer.

Visual Guides (Diagrams)

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Preparation cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcome Outcome cluster_refine Refinement Start Prepare this compound in Aqueous Solution Problem Observe Cloudiness / Precipitation? Start->Problem Sol_Cyclodextrin Method 1: Use Cyclodextrins Problem->Sol_Cyclodextrin Yes Sol_Liposome Method 2: Formulate with Liposomes Problem->Sol_Liposome Yes Sol_Nanoparticle Method 3: Use Nanoparticles Problem->Sol_Nanoparticle Yes Success Clear, Stable Solution Problem->Success No Failure Aggregation Persists Sol_Cyclodextrin->Failure Sol_Liposome->Failure Sol_Nanoparticle->Failure Refine Troubleshoot & Optimize (e.g., adjust ratios, change excipient) Failure->Refine Refine->Sol_Cyclodextrin Refine->Sol_Liposome Refine->Sol_Nanoparticle

Caption: Troubleshooting workflow for addressing this compound aggregation.

Mechanism of Cyclodextrin Complexation

CyclodextrinMechanism cluster_before Aqueous Environment cluster_complex Complexation Process cluster_after Stable Aqueous Solution L1 This compound (Hydrophobic) L2 This compound (Hydrophobic) L1->L2 Aggregation Lagosin_mol This compound Water1 Water CD Cyclodextrin (Hydrophobic Cavity) Complex This compound-CD Complex (Water Soluble) Lagosin_mol->CD Encapsulation Water2 Water

Caption: Encapsulation of hydrophobic this compound by a cyclodextrin.

References

Technical Support Center: Optimizing Lagosin Concentration for Effective Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Lagosin for effective antifungal activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of antifungal action?

This compound is a polyene macrolide antibiotic belonging to the filipin complex.[1] Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts the membrane's integrity, leading to the formation of pores or channels. This disruption causes leakage of essential cellular contents, ultimately resulting in fungal cell death.[2][3] Additionally, polyene antibiotics like this compound can induce oxidative stress in fungal cells, contributing to their antifungal effect.[4][5]

Q2: What are the typical effective concentrations of this compound against common fungal pathogens?

Direct and comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of fungal species is limited in publicly available literature. However, data for structurally similar polyenes like Pentamycin can provide an initial estimate for experimental design. It is crucial to experimentally determine the MIC for your specific fungal strain of interest.

Q3: Is this compound cytotoxic to mammalian cells?

Q4: How should I dissolve and store this compound?

This compound, like other polyene antibiotics, has poor solubility in water.[3] Organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions.[9][10] It is recommended to prepare a high-concentration stock solution in 100% DMSO or ethanol and then dilute it to the final desired concentration in the culture medium. Be aware that high concentrations of organic solvents can be toxic to both fungal and mammalian cells. Polyene antibiotics are also sensitive to light and pH, so stock solutions should be stored in the dark at low temperatures (e.g., -20°C) and protected from acidic conditions.[11]

Q5: How stable is this compound in cell culture medium?

Troubleshooting Guides

Problem 1: No or weak antifungal activity observed.
Possible Cause Troubleshooting Step
Incorrect this compound Concentration Determine the Minimum Inhibitory Concentration (MIC) for your specific fungal strain using a standardized method like broth microdilution.
Degradation of this compound Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Protect from light during preparation and incubation.
Inappropriate Solvent Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium is not inhibiting fungal growth. Run a solvent control.
Resistant Fungal Strain Some fungal strains may exhibit intrinsic or acquired resistance to polyene antibiotics.[4] Consider testing a different class of antifungal agent.
Problem 2: High cytotoxicity observed in mammalian cell lines.
Possible Cause Troubleshooting Step
This compound Concentration is too high Perform a dose-response experiment to determine the 50% inhibitory concentration (IC50) of this compound on your specific mammalian cell line.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is below the toxic level for your cells. Run a solvent-only control.
High Sensitivity of Cell Line Some cell lines may be inherently more sensitive to polyene antibiotics. Consider using a less sensitive cell line if appropriate for your experimental goals.
Problem 3: Precipitation of this compound in culture medium.
Possible Cause Troubleshooting Step
Poor Solubility Increase the initial concentration of the stock solution in the organic solvent and use a smaller volume to achieve the final concentration. Gently vortex the medium while adding the this compound stock solution.
Interaction with Media Components Some components of the culture medium may interact with this compound, causing precipitation. Consider using a different type of culture medium.

Data Presentation

Table 1: Antifungal Activity of Pentamycin (a Polyene Structurally Similar to this compound) Against Various Fungi

Data for Pentamycin is provided as a reference due to the limited availability of specific MIC values for this compound.

Fungal SpeciesMIC Range (µg/mL)
Xylaria sp.4[12]
Metarhizium anisopliae>4[12]
Beauveria bassiana>4[12]
Termitomyces sp.>16[12]

Table 2: General Cytotoxicity of Polyene Macrolides Against Mammalian Cells

Polyene MacrolideRelative Immediate CytotoxicityRelative Long-Term Toxicity
FilipinHighest[8]Highest[8]
MediocidinHigh[8]Moderate[8]
Amphotericin BModerate[8]High[8]
PimaricinLowest[8]Lowest[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 1 mg/mL.

  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal conidia or yeast cells in sterile saline and adjust the concentration to approximately 1 x 10^6 to 5 x 10^6 CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculation: Add the fungal inoculum to each well to achieve a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Controls: Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the growth rate of the fungus.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.[13]

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium.

  • Controls: Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilizing solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of this compound that reduces the viability of the cells by 50% compared to the untreated control.

Visualizations

Antifungal_Mechanism_of_this compound cluster_fungal_cell Fungal Cell Membrane Fungal Cell Membrane (with Ergosterol) Cytoplasm Cytoplasm Membrane->Cytoplasm Pore Formation & Increased Permeability CellDeath Fungal Cell Death Membrane->CellDeath Leads to ROS Reactive Oxygen Species (ROS) Cytoplasm->ROS Induces Oxidative Stress ROS->CellDeath Leads to This compound This compound This compound->Membrane Binds to Ergosterol

Caption: Mechanism of this compound's antifungal activity.

Experimental_Workflow_MIC_Determination A Prepare this compound Stock Solution (in DMSO) C Serial Dilution of this compound in 96-well plate A->C B Prepare Fungal Inoculum D Inoculate with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48h D->E F Visually Assess Growth Inhibition E->F G Determine MIC F->G

Caption: Workflow for MIC determination.

Troubleshooting_Logic_Weak_Activity Start Problem: No/Weak Antifungal Activity C1 Is this compound concentration optimized? Start->C1 S1 Action: Determine MIC C1->S1 No C2 Is this compound solution fresh? C1->C2 Yes S2 Action: Prepare fresh dilutions C2->S2 No C3 Is solvent concentration appropriate? C2->C3 Yes S3 Action: Run solvent control C3->S3 No End Consider alternative antifungal C3->End Yes

Caption: Troubleshooting weak antifungal activity.

References

Troubleshooting unexpected results in Lagosin-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lagosin-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.

Troubleshooting Guide

This section addresses common unexpected results encountered during this compound (Filipin III) assays in a question-and-answer format.

Question: Why am I getting a weak or no fluorescent signal?

Answer:

Several factors can contribute to a weak or absent signal in this compound-based assays. Consider the following potential causes and solutions:

  • Inadequate this compound Concentration: The optimal concentration of this compound can vary between cell types and experimental conditions. It is recommended to perform a titration experiment to determine the ideal concentration for your specific assay.

  • Improper Storage and Handling of this compound: this compound solutions are sensitive to light and air.[1] Aliquot the stock solution upon receipt and store it at -20°C, avoiding repeated freeze-thaw cycles.[1] Always prepare the working solution fresh before each experiment.

  • Rapid Photobleaching: Filipin, the fluorescent component of this compound, is highly susceptible to photobleaching.[2][3] Minimize exposure to light during staining and imaging. Use an anti-fade mounting medium if possible and image the samples immediately after staining.[3]

  • Suboptimal Imaging Settings: Ensure that the microscope's excitation and emission wavelengths are correctly set for Filipin (Excitation: 340-380 nm, Emission: 385-470 nm).[4] The fluorescence intensity of Filipin is moderate compared to other probes, so you may need to optimize the detector gain and exposure time.[5]

Question: What is causing high background fluorescence in my images?

Answer:

High background can obscure the specific signal and make data interpretation difficult. Here are some common causes and solutions:

  • Excessive this compound Concentration: Using a concentration of this compound that is too high can lead to non-specific binding and increased background. Refer to your titration experiment to use the lowest effective concentration.

  • Inadequate Washing: Insufficient washing after the staining step can leave unbound this compound in the sample. Ensure you are performing thorough but gentle washes with an appropriate buffer like PBS.[4]

  • Autofluorescence: Some cell types or culture media components can exhibit autofluorescence in the same spectral range as Filipin. To mitigate this, include an unstained control in your experiment to assess the level of background autofluorescence.

  • Non-specific Binding to Culture Vessels: Using high-quality imaging plates or coverslips with low fluorescence properties can help reduce background from the culture vessel itself.

Question: I am observing patchy or aggregated staining patterns. What could be the cause?

Answer:

An uneven staining pattern can be an artifact of the experimental procedure. Consider these possibilities:

  • Cell Fixation Issues: Improper fixation can lead to altered membrane permeability and uneven access of this compound to cellular cholesterol. Ensure that the fixation protocol is optimized for your cell type. A common method is to fix with 3-4% paraformaldehyde for 10-60 minutes at room temperature.[2][4]

  • Precipitation of this compound: this compound may precipitate out of solution if not properly dissolved or if the working solution is not fresh. Ensure the stock solution is fully dissolved in DMSO before diluting it in your working buffer.

  • Cell Health: Unhealthy or dying cells can exhibit altered membrane integrity, leading to abnormal staining patterns. Always use healthy, actively growing cells for your experiments.

Question: My fluorescent signal appears to be localized to the nucleus or changes over time. Is this a real result?

Answer:

Signal localization changing over time, particularly a shift to the nucleus, is often an artifact.[6] This can be caused by:

  • Phototoxicity and Sample Damage: High-intensity laser exposure, especially in two-photon microscopy, can damage the cells and cause the Filipin to degrade or redistribute, leading to non-specific nuclear fluorescence.[6] It is crucial to use the lowest possible laser power and exposure time that still provides an adequate signal.[6]

  • Cell Permeabilization: While typically not recommended for plasma membrane cholesterol staining, if your protocol involves permeabilization, it could allow this compound to access intracellular compartments non-specifically. For staining unesterified cholesterol within the cell, a carefully optimized permeabilization step may be necessary, but for plasma membrane staining, it should be avoided.[6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as Filipin III, is a polyene macrolide antibiotic that binds specifically to unesterified cholesterol in biological membranes.[7] This binding disrupts the membrane structure and can be visualized due to the intrinsic fluorescence of the Filipin complex.[5] It is commonly used to study the distribution and dynamics of cholesterol-rich membrane domains known as lipid rafts.

Q2: Can I use this compound for live-cell imaging?

A2: While it is possible to use this compound for live-cell imaging, it is important to be aware of its potential toxicity.[8] this compound can alter membrane permeability and induce cellular responses. For live-cell experiments, it is critical to use the lowest effective concentration and shortest possible incubation time to minimize these effects. It is always recommended to perform control experiments to assess the impact of this compound on cell viability and function.[8]

Q3: What is the difference between this compound/Filipin III and other cholesterol-binding drugs like methyl-β-cyclodextrin (MβCD)?

A3: this compound (Filipin III) binds to and sequesters cholesterol within the membrane, which is useful for visualizing cholesterol distribution. Methyl-β-cyclodextrin (MβCD), on the other hand, extracts cholesterol from the membrane. Both can be used to disrupt lipid rafts, but they have different mechanisms of action and may therefore have different downstream effects on cellular processes.

Q4: How should I prepare my this compound/Filipin III working solution?

A4: Prepare a stock solution of this compound (Filipin III) in anhydrous DMSO.[5] This stock solution should be stored in small aliquots at -20°C or -80°C and protected from light.[5] Immediately before use, dilute the stock solution to the desired working concentration in a suitable buffer, such as PBS or HBSS.[5] It is important to prepare the working solution fresh for each experiment.

Data Presentation

Table 1: Effects of this compound (Filipin III) on Cell Viability

Cell LineConcentrationExposure TimeObserved EffectCitation
HSC-31 - 10 µg/mLNot SpecifiedDose-dependent decrease in β-actin mRNA expression, suggesting impact on cell function.[9]
VariousNot SpecifiedNot SpecifiedCan be toxic to cells, potentially affecting survival after staining and sorting.[8]
GeneralNot SpecifiedNot SpecifiedCan alter membrane permeability and associated functions.

Note: Specific IC50 values for this compound are not widely reported in the literature. It is highly recommended to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions through a dose-response experiment.

Experimental Protocols

Protocol 1: Staining of Unesterified Cholesterol with this compound (Filipin III)

Materials:

  • This compound (Filipin III) stock solution (e.g., 25 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 3-4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 1.5 mg/mL Glycine in PBS (optional, for quenching)

  • Mounting medium (preferably with an anti-fade reagent)

Procedure:

  • Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates to the desired confluency.

  • Washing: Gently rinse the cells three times with PBS.[2]

  • Fixation: Fix the cells with 3-4% PFA for 10-60 minutes at room temperature.[2][4]

  • Washing: Rinse the cells three times with PBS.[2]

  • Quenching (Optional): To reduce background from PFA, incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[2]

  • Washing: Rinse the cells three times with PBS.[2]

  • Staining: Prepare the this compound working solution (e.g., 0.05 mg/mL in PBS) and add it to the cells.[2] Incubate for 30 minutes to 2 hours at room temperature, protected from light.[2][5] The optimal staining time may vary between cell types.

  • Washing: Gently rinse the cells three times with PBS to remove excess stain.[4]

  • Mounting and Imaging: Mount the coverslips onto glass slides using a suitable mounting medium. Image the samples immediately using a fluorescence microscope with the appropriate filter set (Excitation: 340-380 nm, Emission: 385-470 nm).[2]

Protocol 2: Cholesterol Depletion Assay

Materials:

  • This compound (Filipin III) or Methyl-β-cyclodextrin (MβCD)

  • Serum-free culture medium

  • Reagents for your specific downstream assay (e.g., cell lysis buffer, antibodies for Western blot)

Procedure:

  • Cell Culture: Plate cells and grow them to the desired confluency.

  • Serum Starvation: Before treatment, incubate the cells in serum-free medium for a designated period (e.g., 3 hours) to reduce the influence of serum-derived cholesterol.

  • Treatment: Prepare a working solution of the cholesterol-depleting agent (e.g., 1-10 µg/mL this compound or 1-10 mM MβCD) in serum-free medium. The optimal concentration and incubation time should be determined empirically for your cell type and experimental goals.

  • Incubation: Remove the serum-free medium and add the treatment solution to the cells. Incubate for the desired time (e.g., 30-60 minutes) at 37°C.

  • Downstream Analysis: After incubation, wash the cells with PBS and proceed with your downstream analysis, such as cell lysis for Western blotting to assess changes in signaling pathways, or functional assays to measure cellular responses.

Protocol 3: Lipid Raft Isolation by Sucrose Gradient Ultracentrifugation

Materials:

  • Lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)

  • Sucrose solutions (e.g., 80%, 30%, and 5% w/v in PBS)

  • Ultracentrifuge with a swinging bucket rotor

Procedure:

  • Cell Lysis: Wash cultured cells with ice-cold PBS and then lyse them in ice-cold lysis buffer.

  • Homogenization: Homogenize the cell lysate by passing it through a fine-gauge needle multiple times on ice.

  • Sucrose Gradient Preparation: Adjust the lysate to 40% sucrose. In an ultracentrifuge tube, carefully layer the following sucrose solutions from bottom to top: 80% sucrose, the 40% sucrose-lysate mixture, 30% sucrose, and 5% sucrose.

  • Ultracentrifugation: Centrifuge the gradient at a high speed (e.g., 100,000 x g) for an extended period (e.g., 18 hours) at 4°C.

  • Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts, being less dense, will be located in the lower-density fractions at the top of the gradient.

  • Analysis: Analyze the collected fractions by Western blotting using antibodies against known lipid raft markers (e.g., flotillin, caveolin) and non-raft markers to confirm the successful isolation of lipid rafts.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging & Analysis Cell_Culture Cell Culture on Coverslips/Plates Washing_1 Wash with PBS Cell_Culture->Washing_1 Fixation Fix with 4% PFA Washing_1->Fixation Washing_2 Wash with PBS Fixation->Washing_2 Lagosin_Staining Incubate with This compound Solution (in the dark) Washing_2->Lagosin_Staining Washing_3 Wash with PBS Lagosin_Staining->Washing_3 Mounting Mount Coverslip Washing_3->Mounting Imaging Fluorescence Microscopy (Ex: 340-380nm, Em: 385-470nm) Mounting->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Experimental workflow for this compound (Filipin III) staining.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_raft Lipid Raft cluster_nonraft Non-Raft Region cluster_downstream Downstream Signaling EGFR_raft EGFR EGFR_nonraft EGFR EGFR_raft->EGFR_nonraft EGFR Redistributes Ras_MAPK Ras-MAPK Pathway EGFR_nonraft->Ras_MAPK Activates PI3K_Akt PI3K-Akt Pathway EGFR_nonraft->PI3K_Akt Activates Cell_Proliferation Cell Proliferation & Survival Ras_MAPK->Cell_Proliferation PI3K_Akt->Cell_Proliferation This compound This compound Treatment This compound->EGFR_raft Disrupts Raft (Cholesterol Sequestration)

Caption: EGFR signaling pathway disruption by this compound.

TCR_Signaling cluster_membrane T-Cell Membrane cluster_raft Lipid Raft cluster_downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Co-localization in Raft ZAP70 ZAP-70 Recruitment Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Activates T_Cell_Activation T-Cell Activation LAT_SLP76->T_Cell_Activation This compound This compound Treatment cluster_raft cluster_raft This compound->cluster_raft Disrupts Raft Integrity Antigen Antigen Presentation Antigen->TCR Activates

Caption: T-Cell Receptor (TCR) signaling and lipid raft disruption.

References

Identifying and minimizing artifacts in Lagosin fluorescence staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lagosin (Filipin) fluorescence staining. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing common artifacts encountered during cholesterol staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound, also known as Filipin III, is a naturally fluorescent polyene macrolide antibiotic. In cell biology, it is widely used as a probe to detect and quantify unesterified (free) cholesterol in biological membranes.[1][2] Its ability to bind specifically to free cholesterol allows for the visualization of cholesterol distribution within cells and tissues.

Q2: What is the principle behind this compound (Filipin) staining?

A2: this compound binds to the 3-beta-hydroxyl group of sterols, primarily cholesterol, causing a change in its fluorescence properties. This interaction forms aggregates that can be visualized using fluorescence microscopy, typically with ultraviolet (UV) excitation.[1] The intensity of the fluorescence signal provides a semi-quantitative measure of the free cholesterol content.

Q3: What are the excitation and emission wavelengths for this compound (Filipin)?

A3: this compound (Filipin III) is typically excited in the UV range, between 340-380 nm, and its emission is detected between 385-470 nm.[1][3][4]

Q4: Is this compound (Filipin) staining suitable for live-cell imaging?

A4: No, this compound (Filipin) is generally not recommended for live-cell imaging. It can disrupt membrane integrity and alter cholesterol distribution, leading to artifacts and potential cytotoxicity. Therefore, it is almost always used on fixed cells or tissue sections.

Q5: Can this compound (Filipin) be used for co-staining with other antibodies?

A5: Yes, co-staining is possible. However, it requires careful optimization of the protocol to preserve the epitopes of the target proteins while ensuring proper cholesterol staining. It is generally recommended to perform the this compound (Filipin) staining after the secondary antibody incubation in an immunofluorescence protocol. Careful selection of fluorophores with minimal spectral overlap is also crucial.

Troubleshooting Guide

This guide addresses common issues encountered during this compound (Filipin) staining and provides potential solutions.

Problem Potential Cause Recommended Solution
Weak or No Signal Degraded this compound (Filipin) solution: The compound is light and air-sensitive.[1][2]Prepare fresh working solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C, protected from light.
Insufficient this compound (Filipin) concentration: The concentration may be too low for the specific cell or tissue type.Optimize the working concentration. Typical ranges are 50-100 µg/mL.
Inadequate incubation time: The staining duration may be too short for sufficient binding.Increase the incubation time. Typical incubation is for 30 minutes to 2 hours at room temperature.[1]
Photobleaching: The fluorescent signal fades rapidly upon exposure to excitation light.[3]Minimize exposure to the excitation light. Use an anti-fade mounting medium.[5] Capture images promptly after staining.
High Background/Non-specific Staining Autofluorescence: Aldehyde fixation (e.g., paraformaldehyde) can induce autofluorescence.[6][7]Use the lowest effective concentration and shortest duration of fixative.[8][6] Consider using a quenching solution like glycine after fixation.[3] Perfuse tissues with PBS before fixation to remove red blood cells, which are a source of autofluorescence.[8]
Excess this compound (Filipin): High concentrations can lead to non-specific binding and high background.Titrate the this compound (Filipin) concentration to find the optimal balance between signal and background.
Inadequate washing: Insufficient washing after staining can leave residual unbound stain.Ensure thorough washing with PBS after the staining step.[1]
Uneven Staining Poor penetration of the stain: In tissues, the stain may not penetrate evenly.Ensure tissue sections are of appropriate thickness. For cultured cells, ensure they are not overly confluent.
Incomplete fixation: Uneven fixation can lead to inconsistent staining patterns.Ensure the sample is fully immersed in the fixative for an adequate amount of time.
Punctate vs. Diffuse Staining Artifacts Fixation artifacts: The type and duration of fixation can influence the appearance of cholesterol distribution. High concentrations of PFA can alter cellular structures.[9][10]Optimize fixation conditions. Typically, 3-4% PFA for 10-30 minutes is recommended for cultured cells.[1][3]
Cellular stress or death: Stressed or dying cells can exhibit altered cholesterol distribution, leading to punctate staining.Ensure proper cell culture conditions and handle cells gently during the staining procedure.
Cross-reactivity: In certain pathological conditions with high levels of GM1 gangliosides, filipin may show some cross-reactivity.Be cautious when interpreting results in the context of diseases with known ganglioside accumulation.

Experimental Protocols

This compound (Filipin) Staining Protocol for Cultured Cells

This protocol provides a general guideline for staining cholesterol in fixed cultured cells.

Step Procedure Reagent/Parameter Notes
1. Cell Culture Plate cells on glass coverslips in a multi-well plate and culture to the desired confluency.-Ensure cells are healthy and not overgrown.
2. Washing Gently wash the cells twice with Phosphate-Buffered Saline (PBS).PBS-
3. Fixation Fix the cells with 3-4% paraformaldehyde (PFA) in PBS for 10-30 minutes at room temperature.[1][3]3-4% PFAAvoid longer fixation times to minimize autofluorescence.
4. Quenching (Optional) Incubate with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench unreacted PFA.[3]1.5 mg/mL GlycineThis step helps to reduce background fluorescence.
5. Washing Wash the cells three times with PBS.PBS-
6. Staining Incubate the cells with 50-100 µg/mL this compound (Filipin) III in PBS for 30 minutes to 2 hours at room temperature, protected from light.[11]50-100 µg/mL this compound (Filipin) IIIThe optimal concentration and incubation time may need to be determined empirically.
7. Washing Wash the cells three times with PBS.PBS-
8. Mounting Mount the coverslips onto microscope slides using an anti-fade mounting medium.Anti-fade mounting medium-
9. Imaging Visualize the cells immediately using a fluorescence microscope with a UV filter set.Excitation: 340-380 nm, Emission: 385-470 nm[1][3]Minimize light exposure to prevent photobleaching.
Quantitative Data Summary
Parameter Recommended Range/Value Reference
This compound (Filipin) III Stock Solution 1-10 mg/mL in DMSO or ethanol[1]
This compound (Filipin) III Working Concentration 50-100 µg/mL[11]
Paraformaldehyde (PFA) Concentration 3-4%[1][3]
Fixation Time (Cultured Cells) 10-30 minutes[1]
Staining Incubation Time 30 minutes - 2 hours[1]
Excitation Wavelength 340-380 nm[1][3][4]
Emission Wavelength 385-470 nm[1][3][4]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging cell_culture 1. Cell Culture wash1 2. Wash (PBS) cell_culture->wash1 fixation 3. Fixation (PFA) wash1->fixation quench 4. Quench (Glycine) fixation->quench wash2 5. Wash (PBS) quench->wash2 staining 6. This compound Staining wash2->staining wash3 7. Wash (PBS) staining->wash3 mounting 8. Mounting wash3->mounting imaging 9. Fluorescence Microscopy mounting->imaging

Caption: A typical experimental workflow for this compound (Filipin) staining of cultured cells.

Cholesterol Biosynthesis and Trafficking Pathway

G cluster_synthesis Synthesis & Uptake cluster_trafficking Intracellular Trafficking cluster_storage Storage cluster_this compound er Endoplasmic Reticulum (Cholesterol Synthesis) golgi Golgi Apparatus er->golgi ld Lipid Droplets (Cholesteryl Esters) er->ld ldl LDL Receptor-Mediated Endocytosis endosome Early/Late Endosomes ldl->endosome lysosome Lysosomes endosome->lysosome This compound This compound (Filipin) Staining endosome->this compound Visualizes Free Cholesterol lysosome->golgi pm Plasma Membrane lysosome->pm lysosome->this compound Visualizes Free Cholesterol golgi->pm pm->this compound Visualizes Free Cholesterol

Caption: Simplified diagram of cholesterol biosynthesis, uptake, and intracellular trafficking pathways. This compound (Filipin) staining is used to visualize the distribution of free cholesterol in various cellular compartments.

References

Common pitfalls to avoid when working with Lagosin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered when working with Lagosin. The information is designed to assist in optimizing experimental workflows and ensuring data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a polyene macrolide antibiotic. Its primary mechanism of action involves binding to ergosterol, a key component of fungal and protozoal cell membranes. This binding disrupts the membrane's integrity, leading to the leakage of intracellular components and ultimately, cell death. It is important to note that this compound can also bind to cholesterol, though with a lower affinity, which can lead to off-target effects in mammalian cells.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure its stability and efficacy, this compound should be stored as a powder at -20°C, protected from light and moisture. For short-term use, stock solutions can be prepared and stored at 4°C for up to a week. For long-term storage, it is recommended to aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.

Q3: How can I accurately determine the concentration of my this compound solution?

A3: The concentration of this compound solutions can be determined spectrophotometrically. The compound exhibits a characteristic absorption spectrum with three main peaks. The concentration can be calculated using the Beer-Lambert law by measuring the absorbance at its λmax. It is crucial to use a high-quality solvent in which this compound is fully soluble to ensure accurate measurements.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low experimental efficacy or inconsistent results. Degradation of this compound: The compound is sensitive to light, heat, and repeated freeze-thaw cycles.Store this compound powder at -20°C in the dark. Prepare fresh stock solutions and use them within a week if stored at 4°C, or store aliquots at -80°C for long-term use.
Improper solubilization: this compound has poor solubility in aqueous solutions.Dissolve this compound in an appropriate organic solvent like DMSO or DMF before preparing the final working solution in your experimental buffer. Ensure the final solvent concentration is compatible with your cell model and does not exceed cytotoxic levels.
High cellular toxicity observed in control experiments. Solvent toxicity: The organic solvent used to dissolve this compound (e.g., DMSO, DMF) can be toxic to cells at high concentrations.Perform a solvent toxicity control experiment to determine the maximum tolerable concentration of the solvent for your specific cell line. Keep the final solvent concentration in all experiments below this level, typically <0.5%.
Off-target effects: this compound can bind to cholesterol in mammalian cell membranes, leading to cytotoxicity.Use the lowest effective concentration of this compound possible. Consider using cholesterol-free media if your experimental design allows, or supplement the media with cholesterol to competitively inhibit this compound's binding to cellular membranes.
Precipitation of this compound in culture media. Poor solubility in aqueous media: this compound is a lipophilic molecule and can precipitate out of aqueous solutions.Ensure that the stock solution is well-mixed before diluting it into the final culture medium. Prepare the final working solution immediately before use. If precipitation persists, consider using a carrier molecule like cyclodextrin to improve solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube under subdued light.

  • Dissolution: Add the appropriate volume of high-purity DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Solubilization: Vortex the solution vigorously for 5-10 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid in solubilization if needed.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Aliquot the sterile stock solution into smaller volumes in light-protecting tubes and store at -80°C.

Signaling Pathways and Workflows

experimental_workflow Experimental Workflow: Assessing this compound Efficacy cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_conclusion Conclusion prep_stock Prepare this compound Stock Solution treat_cells Treat Cells with this compound Dilutions prep_stock->treat_cells cell_culture Culture and Seed Cells cell_culture->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT) treat_cells->viability_assay controls Include Vehicle and Untreated Controls controls->viability_assay data_analysis Analyze and Quantify Results viability_assay->data_analysis conclusion Determine IC50 and Efficacy data_analysis->conclusion

Caption: A typical workflow for determining the efficacy of this compound.

signaling_pathway This compound's Mechanism of Action cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects This compound This compound binding Binding Event This compound->binding ergosterol Ergosterol ergosterol->binding pore_formation Pore Formation binding->pore_formation ion_leakage Ion Leakage (K+, Na+) pore_formation->ion_leakage molecule_efflux Small Molecule Efflux pore_formation->molecule_efflux cell_death Cell Death / Apoptosis ion_leakage->cell_death molecule_efflux->cell_death

Caption: The signaling pathway illustrating this compound's mechanism of action.

How to control for Lagosin degradation during long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for Lagosin degradation during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a polyene macrolide antibiotic, identical to fungichromin and cogomycin. Like other polyenes, it is susceptible to degradation under various environmental conditions, which can impact its biological activity and lead to inaccurate experimental results.

Q2: What are the primary factors that cause this compound degradation?

A2: The primary factors contributing to this compound degradation are exposure to light, heat, and non-neutral pH conditions (both acidic and alkaline). Oxidation is also a significant degradation pathway.[1][2]

Q3: What are the recommended long-term storage conditions for this compound?

A3: For long-term storage, solid this compound should be kept at -20°C in a tightly sealed container, protected from light.[3] Solutions of this compound are less stable and should be prepared fresh. If short-term storage of a solution is necessary, it should be stored at 2-8°C, protected from light, for no longer than 24 hours.

Q4: In which solvents is this compound most stable?

A4: this compound is soluble and relatively more stable in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol for short periods.[3] Aqueous solutions, especially at acidic or alkaline pH, should be avoided for long-term storage as they promote hydrolysis.

Q5: How can I monitor this compound degradation during my experiment?

A5: Degradation can be monitored by periodically analyzing your experimental samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods can separate intact this compound from its degradation products and allow for their quantification.

Troubleshooting Guide

This guide addresses common issues encountered during long-term experiments with this compound.

Problem Potential Cause Recommended Solution
Loss of biological activity of this compound over time. Degradation of the this compound molecule.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions of this compound for each experiment. 3. Analyze the purity of your this compound stock using a suitable analytical method (see Experimental Protocols).
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. Implement a forced degradation study to identify potential degradation products (see Experimental Protocols). 2. Optimize your chromatographic method to ensure separation of this compound from all degradation products.
Inconsistent experimental results. Variable degradation of this compound between experiments.1. Standardize all experimental procedures, including solution preparation, incubation times, and storage. 2. Incorporate a positive control with freshly prepared this compound in each experiment.
Precipitation of this compound in aqueous media. Poor solubility and potential for aggregation.1. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) before diluting into aqueous media. 2. Avoid high concentrations of this compound in aqueous buffers.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to intentionally degrade this compound and identify its potential degradation products. This is crucial for developing a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours in the dark.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 48 hours.

  • Control Sample: Keep the stock solution at -20°C, protected from light.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze all samples by a stability-indicating UPLC-MS/MS method (see Protocol 2).

Protocol 2: Stability-Indicating UPLC-MS/MS Method for this compound and its Degradation Products

This method can be used as a starting point for the analysis of this compound and its degradation products. Method optimization and validation are required for specific experimental applications.

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-2 min: 30% B; 2-10 min: 30-90% B; 10-12 min: 90% B; 12-12.1 min: 90-30% B; 12.1-15 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Detector Tandem Mass Spectrometer (MS/MS) with Electrospray Ionization (ESI) in positive mode
MS/MS Parameters Optimize for parent and fragment ions of this compound and its expected degradation products.

Visualizations

Logical Troubleshooting Workflow

Caption: A flowchart for troubleshooting this compound degradation issues.

Plausible Degradation Pathway of this compound

Based on the degradation patterns of related polyene macrolides, the following degradation pathways for this compound are plausible. Definitive identification of degradation products requires experimental characterization.

degradation_pathway Plausible Degradation Pathways of this compound This compound This compound (Pentaene Macrolide) hydrolysis Hydrolysis (Acid or Base) This compound->hydrolysis oxidation Oxidation (e.g., H2O2) This compound->oxidation photodegradation Photodegradation (UV/Visible Light) This compound->photodegradation hydrolyzed_product Ring-Opened Product (Loss of Lactone) hydrolysis->hydrolyzed_product oxidized_product Epoxides or Carbonyls on Polyene Chain oxidation->oxidized_product photo_product Isomerization or Cleavage of Polyene Chain (e.g., cis-tetraene) photodegradation->photo_product

Caption: Potential degradation routes for the this compound molecule.

References

Optimizing Lagosin Treatment in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lagosin treatment optimization. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal results with this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a polyene macrolide antibiotic with antifungal and antitumor properties. Its mechanism of action involves binding to sterols, primarily cholesterol, in the cell membrane. This binding leads to the formation of pores in the membrane, disrupting its integrity and causing leakage of cellular contents, which can ultimately lead to cell death.[1] Because mammalian cell membranes contain cholesterol, this compound can also exert cytotoxic effects on these cells.

Q2: How do I determine the optimal incubation time for this compound treatment?

The optimal incubation time for this compound is cell-type dependent and depends on the experimental endpoint (e.g., cytotoxicity, signaling pathway modulation). A time-course experiment is the most effective method to determine this.

A general approach is to:

  • Select a range of incubation times: Based on literature for similar compounds or preliminary experiments, you might test short (e.g., 30 minutes, 1 hour, 2 hours), medium (e.g., 6, 12, 24 hours), and long (e.g., 48, 72 hours) time points.

  • Choose a fixed concentration of this compound: Start with a concentration that is known or expected to elicit a response.

  • Perform a viability or functional assay: At each time point, assess the desired outcome, such as cell viability or the activation of a specific signaling pathway.

  • Analyze the results: Plot the response against time to identify the incubation period that yields the optimal result with minimal off-target effects.

Q3: My cells are dying too quickly, even at low concentrations of this compound. What could be the issue?

Rapid cell death suggests high sensitivity to this compound's membrane-disrupting effects. Here are some troubleshooting steps:

  • Reduce Incubation Time: For highly sensitive cell lines, shorter incubation times (e.g., 30 minutes to 2 hours) may be sufficient to observe effects on signaling pathways without causing excessive cell death.

  • Lower the Concentration: Perform a dose-response experiment with a wider range of lower concentrations to identify a non-toxic working concentration.

  • Check Serum Concentration: The presence of serum in the culture medium can sometimes mitigate the cytotoxic effects of membrane-active compounds. If you are using serum-free media, consider whether a low percentage of serum is compatible with your experimental design.

  • Cell Density: Ensure you are seeding cells at an optimal density. Low cell density can make cells more susceptible to cytotoxic agents.

Q4: I am not observing any effect of this compound on my cells. What should I do?

If you are not seeing a response, consider the following:

  • Increase Incubation Time and/or Concentration: The concentration of this compound may be too low or the incubation time too short to elicit a detectable response. Systematically increase both parameters.

  • Verify Compound Activity: Ensure the this compound stock solution is properly prepared and stored to maintain its activity. Filipin and related polyenes are sensitive to light and air.[2] It is recommended to aliquot the stock solution and store it at -20°C or -80°C, protected from light.[1]

  • Cell Line Resistance: Some cell lines may be inherently more resistant to this compound due to lower membrane cholesterol content or more robust membrane repair mechanisms.

  • Assay Sensitivity: The assay you are using to measure the effect may not be sensitive enough. Consider using a more sensitive method or a different endpoint.

Troubleshooting Guide

This table provides solutions to common problems encountered during this compound treatment experiments.

ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Uneven drug distribution- Cell clumping- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Gently swirl the plate after adding this compound to ensure even mixing.- Dissociate cells thoroughly to avoid clumps.
Unexpected increase in cell proliferation at low this compound concentrations - Hormesis effect- Off-target effects- This can sometimes be observed with cytotoxic compounds at sub-lethal doses. Focus on the dose-responsive inhibitory range for your experiments.
Difficulty dissolving this compound - Incorrect solvent- Low-quality reagent- this compound and the related Filipin complex are typically dissolved in DMSO or ethanol to create a stock solution.[2]
Inconsistent results across different experiments - Variation in cell passage number- Differences in reagent preparation- Fluctuation in incubator conditions (temperature, CO₂)- Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment or use aliquots from a single validated batch.- Regularly calibrate and monitor incubator conditions.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a common measure of cytotoxicity.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions (and controls) to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 1-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Cell LineThis compound/Filipin ConcentrationIncubation TimeEffect
MARC-1452 µg/mL48 hours61% reduction in PRRSV genome copies[1]
Fibroblasts25 µg/mL45 minutesStaining of cholesterol[3]
NCI-60 Cancer Cells50 µg/mL1 hourStaining of cholesterol[3]
HUVEC0.05 mg/mL (50 µg/mL)2 hoursStaining of intracellular cholesterol[4]

Note: The table above provides examples of concentrations and incubation times used for the related compound Filipin, which has a similar mechanism of action. These can serve as a starting point for optimizing this compound treatment.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Optimizing this compound Incubation Time

The following diagram illustrates a typical workflow for determining the optimal incubation time for this compound treatment.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in Multi-well Plate prep_cells->seed_cells prep_this compound Prepare this compound Dilutions add_this compound Add this compound to Cells prep_this compound->add_this compound seed_cells->add_this compound incubation Incubate for Various Time Points add_this compound->incubation assay Perform Viability/Functional Assay incubation->assay data_acq Data Acquisition assay->data_acq data_analysis Analyze Data & Determine Optimal Time data_acq->data_analysis

Workflow for optimizing this compound incubation time.
Hypothesized Signaling Pathway Affected by this compound

This compound's primary mechanism of action is the disruption of the cell membrane by binding to cholesterol. This can have downstream effects on various signaling pathways that are dependent on membrane integrity and the organization of cholesterol-rich lipid rafts. The diagram below illustrates a hypothesized pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects This compound This compound cholesterol Membrane Cholesterol This compound->cholesterol binds to membrane_disruption Membrane Pore Formation & Disruption of Lipid Rafts cholesterol->membrane_disruption leads to receptor_signaling Altered Receptor Signaling (e.g., Growth Factor Receptors) membrane_disruption->receptor_signaling ion_flux Ion Flux Imbalance (Ca²⁺, K⁺) membrane_disruption->ion_flux mapk_pathway MAPK Pathway Activation (e.g., p38) receptor_signaling->mapk_pathway cell_stress Cellular Stress Response ion_flux->cell_stress apoptosis Apoptosis mapk_pathway->apoptosis cell_stress->mapk_pathway

Hypothesized signaling cascade initiated by this compound.

References

Validation & Comparative

A Researcher's Guide to Validating the Purity of Lagosin Samples: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients is a critical step in the development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative methods for validating the purity of Lagosin, a polyene macrolide antibiotic. The information presented is supported by experimental data to aid in the selection of the most appropriate analytical technique.

This compound, also known as Filipin II, is a fluorescent polyene macrolide with antifungal properties. It is part of the Filipin complex, which consists of four structurally related compounds (Filipin I, II, III, and IV). Due to the presence of these related impurities, a robust analytical method with high resolving power is necessary to accurately determine the purity of this compound samples.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is widely recognized as a reliable and precise method for the analysis of multicomponent samples, making it highly suitable for assessing the purity of this compound.[1] A well-developed HPLC method can effectively separate this compound from other components of the Filipin complex and any degradation products.

Optimized HPLC Method for this compound Purity Analysis

The following gradient elution HPLC method is recommended for the separation of the Filipin complex components, allowing for the quantification of this compound (Filipin II) purity.

Table 1: HPLC Method Parameters

ParameterSpecification
Column C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 80% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis at 338 nm
Injection Volume 20 µL
Column Temperature 25°C

Experimental Protocol: HPLC Purity Assay

  • Standard Preparation: Accurately weigh and dissolve a this compound reference standard in methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions).

  • Sample Preparation: Dissolve the this compound sample to be tested in methanol to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase composition. Inject the blank (methanol), followed by the calibration standards and the test sample.

  • Data Analysis: Identify the this compound peak based on the retention time of the reference standard. The elution order for the major filipin components is typically Filipin III, IV, II (this compound), and I.[2] Calculate the purity of the this compound sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Alternative Analytical Techniques

While HPLC is the preferred method for its specificity and resolving power, other techniques can be employed for a preliminary or orthogonal assessment of this compound purity.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique that can be used for the quantitative analysis of polyene macrolides, which exhibit characteristic UV absorption spectra.[1]

Experimental Protocol: UV-Vis Spectrophotometry Assay

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. Create a calibration curve by preparing a series of dilutions and measuring their absorbance at the wavelength of maximum absorption (λmax) for this compound (approximately 338 nm).

  • Sample Preparation: Dissolve the test sample in methanol to a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the sample solution at the λmax.

  • Calculation: Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve. The purity can be estimated by comparing the measured concentration to the expected concentration based on the sample weight.

Antifungal Bioassay

An antifungal bioassay measures the biological activity of the antibiotic, which can be an indicator of its purity and potency.[3] Impurities may have different or no antifungal activity, thus affecting the overall potency of the sample.

Experimental Protocol: Agar Well Diffusion Bioassay

  • Microorganism Preparation: Prepare a standardized inoculum of a susceptible fungal strain (e.g., Candida albicans).

  • Agar Plate Preparation: Seed molten agar medium with the fungal inoculum and pour into petri dishes. Once solidified, create uniform wells in the agar.

  • Standard and Sample Preparation: Prepare a series of dilutions of the this compound reference standard and the test sample in a suitable solvent.

  • Assay: Add a fixed volume of each standard and sample dilution to the wells.

  • Incubation: Incubate the plates at an appropriate temperature until zones of inhibition are clearly visible.

  • Data Analysis: Measure the diameter of the zones of inhibition. Create a standard curve by plotting the logarithm of the concentration of the reference standard against the zone diameter. Determine the potency of the test sample by interpolating the zone of inhibition on the standard curve.

Performance Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high accuracy, throughput, or the assessment of biological activity. The following table summarizes the typical performance characteristics of each method for the analysis of macrolide antibiotics.

Table 2: Comparison of Analytical Methods for Purity Assessment

ParameterHPLCUV-Vis SpectrophotometryAntifungal Bioassay
Specificity High (can separate individual components)Low (measures total absorbance of all absorbing species)Moderate (measures biological activity, but can be affected by synergistic or antagonistic effects of impurities)
Linearity Range Wide (e.g., 0.5 - 100 µg/mL)Narrower (e.g., 5 - 35 µg/mL)Dependent on microbial sensitivity (e.g., 0.25 - 5 µg/mL)
Precision (%RSD) < 2%[4]< 2%5 - 15%[4]
Accuracy (% Recovery) 98 - 102%[4]98 - 102%[5]80 - 120%[4]
Analysis Time ~30 minutes per sample< 5 minutes per sample24 - 48 hours (including incubation)
Cost High (instrumentation and consumables)Low (instrumentation)Moderate (media, reagents, and labor)

Logical Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of a this compound sample, incorporating both the primary HPLC method and orthogonal techniques.

Purity_Validation_Workflow cluster_0 Sample Receipt and Initial Assessment cluster_1 Primary Purity Determination cluster_2 Orthogonal Purity Assessment cluster_3 Final Purity Validation Sample Sample UV_Vis UV-Vis Spectrophotometry (Preliminary Purity & Concentration) Sample->UV_Vis HPLC_Analysis HPLC Analysis (Separation of Impurities) UV_Vis->HPLC_Analysis Informs Dilution Bioassay Antifungal Bioassay (Potency Determination) UV_Vis->Bioassay Informs Dilution Purity_Calculation Purity Calculation (% Area Normalization) HPLC_Analysis->Purity_Calculation Data_Comparison Data Comparison and Validation Report Purity_Calculation->Data_Comparison Potency_Assessment Potency Assessment (Comparison to Standard) Bioassay->Potency_Assessment Potency_Assessment->Data_Comparison

A logical workflow for this compound purity validation.

Signaling Pathway of Antifungal Action

To provide context for the bioassay, the following diagram illustrates the mechanism of action of polyene macrolides like this compound.

Antifungal_Mechanism cluster_0 Fungal Cell Membrane Fungal Cell Membrane (with Ergosterol) Pore Membrane Pore Formation Membrane->Pore Binding Leakage Ion (K+, Na+) and Molecule Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death This compound This compound This compound->Membrane Targets Ergosterol

References

Assessing the Synergistic Effects of Lagosin with Other Antifungal Drugs: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagosin is a polyene macrolide antibiotic that, like other members of its class such as amphotericin B, acts by interacting with sterols in the fungal cell membrane, leading to increased permeability and cell death.[1] While the individual antifungal properties of this compound are documented, there is a notable absence of published experimental data specifically investigating its synergistic effects when combined with other antifungal agents. The exploration of such combinations is a promising strategy to enhance efficacy, overcome resistance, and potentially reduce dose-related toxicity.

This guide provides a comprehensive framework for assessing the synergistic potential of this compound with other classes of antifungal drugs. While direct experimental data for this compound combinations are not currently available in published literature, this document outlines the established methodologies, data presentation formats, and key experimental protocols necessary for such an investigation. The principles and examples are drawn from synergy studies of other antifungal agents.[2][3][4]

Potential Synergistic Combinations with this compound

Given this compound's mechanism of action targeting the fungal cell membrane, synergistic interactions could be hypothesized with antifungal drugs that have different cellular targets.[5][6] Potential drug classes for combination studies include:

  • Azoles (e.g., Fluconazole, Itraconazole): These drugs inhibit the synthesis of ergosterol, a key component of the fungal cell membrane.[5] A combined effect with this compound could lead to a more profound disruption of membrane integrity.

  • Echinocandins (e.g., Caspofungin, Micafungin): This class targets the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[5] Weakening the cell wall could potentially enhance the access of this compound to the cell membrane.

  • Flucytosine: This antimetabolite analog interferes with fungal DNA and RNA synthesis.[5] Increased membrane permeability caused by this compound might facilitate the uptake of flucytosine.

Data Presentation: A Framework for Comparison

Quantitative assessment of synergy is crucial for an objective comparison. The Fractional Inhibitory Concentration (FIC) index, derived from a checkerboard assay, is the standard metric for quantifying drug interactions. An FIC index of ≤ 0.5 is generally considered synergistic.[7][8][9][10]

Below is a template table for summarizing hypothetical quantitative data from a synergy screening of this compound against a panel of fungal isolates.

Fungal Species Antifungal Drug B MIC of this compound Alone (µg/mL) MIC of Drug B Alone (µg/mL) MIC of this compound in Combination (µg/mL) MIC of Drug B in Combination (µg/mL) FIC Index Interpretation
Candida albicansFluconazole
Candida glabrataFluconazole
Aspergillus fumigatusItraconazole
Cryptococcus neoformansAmphotericin B
Candida aurisCaspofungin

Experimental Protocols

Detailed and standardized methodologies are essential for reproducible synergy testing. The two primary methods for in vitro assessment are the checkerboard microdilution assay and the time-kill curve analysis.

Checkerboard Microdilution Assay

This method is used to determine the FIC index by testing a matrix of drug concentrations.[2][3][8]

a. Materials:

  • 96-well microtiter plates

  • Standardized fungal inoculum (e.g., 0.5 McFarland standard)

  • RPMI 1640 medium buffered with MOPS

  • Stock solutions of this compound and the second antifungal drug

b. Procedure:

  • Serially dilute this compound horizontally across the microtiter plate and the second antifungal drug vertically down the plate. This creates a grid of unique concentration combinations.

  • Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a drug-free well for a growth control.

  • Inoculate each well with the standardized fungal suspension.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC for each drug alone and for each combination by visual inspection or spectrophotometric reading. The MIC is the lowest concentration that inhibits fungal growth.

c. Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formulas:[7][8][11]

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FIC Index = FIC of this compound + FIC of Drug B

The interaction is interpreted as:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Time-Kill Curve Analysis

This dynamic method assesses the rate of fungal killing over time when exposed to antifungal agents, alone and in combination.[4][12][13][14]

a. Materials:

  • Flasks or tubes for culture

  • Standardized fungal inoculum

  • RPMI 1640 medium

  • Antifungal drugs at fixed concentrations (e.g., based on MIC values)

  • Plates with appropriate agar for colony counting

b. Procedure:

  • Prepare cultures containing a standardized starting inoculum (e.g., 10^5 CFU/mL) in RPMI 1640 medium.

  • Add the antifungal drugs at predetermined concentrations (e.g., MIC or sub-MIC levels) to different cultures: this compound alone, Drug B alone, this compound + Drug B, and a drug-free growth control.

  • Incubate the cultures at 35°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of viable colony-forming units (CFU/mL).

  • Incubate the plates until colonies are visible, then count the colonies.

c. Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point for the drug combination compared to the most active single agent.[4]

Mandatory Visualizations

Experimental Workflow for Antifungal Synergy Assessment

SynergyWorkflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis prep_fungi Prepare Fungal Inoculum checkerboard Checkerboard Assay prep_fungi->checkerboard time_kill Time-Kill Assay prep_fungi->time_kill prep_drugs Prepare Drug Stock Solutions (this compound & Drug B) prep_drugs->checkerboard prep_drugs->time_kill calc_mic Determine MICs checkerboard->calc_mic plot_curves Plot Time-Kill Curves time_kill->plot_curves calc_fic Calculate FIC Index calc_mic->calc_fic interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fic->interpret plot_curves->interpret

Caption: Workflow for assessing the synergistic effects of antifungal drug combinations.

Conceptual Signaling Pathway of Synergistic Action

SynergyMechanism cluster_drugs Antifungal Agents cluster_cell Fungal Cell This compound This compound (Polyene) cell_membrane Cell Membrane This compound->cell_membrane Binds to Ergosterol azole Azole ergosterol_synth Ergosterol Biosynthesis azole->ergosterol_synth Inhibits ergosterol Ergosterol ergosterol_synth->ergosterol Produces ergosterol->cell_membrane Integrates into cell_death Increased Permeability & Cell Death cell_membrane->cell_death

Caption: Hypothetical synergistic mechanism of this compound and an Azole antifungal agent.

References

A Comparative Analysis of Cross-Resistance Between Polyene Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cross-resistance patterns observed between different polyene antibiotics, with a focus on providing supporting experimental data and methodologies. Due to the limited availability of specific cross-resistance studies involving Lagosin (also known as Fungichromin), this guide utilizes data from studies on the more extensively researched polyene antibiotics, Nystatin and Amphotericin B, to illustrate the principles and experimental approaches of cross-resistance analysis.

Introduction to Polyene Cross-Resistance

Polyene antibiotics, a cornerstone in the treatment of fungal infections, exert their antifungal effect by binding to ergosterol, a primary sterol in the fungal cell membrane. This interaction leads to the formation of pores and channels, disrupting membrane integrity and causing cell death.[1] Resistance to polyenes is often linked to alterations in the fungal cell membrane's ergosterol content, either through decreased production or structural modifications of the sterol.[2]

Cross-resistance occurs when a fungal strain that has developed resistance to one polyene antibiotic also exhibits decreased susceptibility to other polyenes. This phenomenon is primarily attributed to the shared mechanism of action among these drugs. If a fungus alters its membrane composition to resist one polyene, the same alteration can confer resistance to other polyenes that target the same molecular component. Understanding the patterns and mechanisms of cross-resistance is crucial for effective antifungal therapy and the development of new antifungal agents.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Nystatin and Amphotericin B against various clinical isolates of Candida species. The data is compiled from multiple studies to illustrate the cross-resistance patterns. A higher MIC value indicates greater resistance of the fungal strain to the antibiotic.

Fungal IsolateAmphotericin B MIC (µg/mL)Nystatin MIC (µg/mL)Cross-Resistance ObservedReference
Candida albicans (Susceptible)0.125 - 0.50.125 - 1N/A[3]
Candida albicans (Amphotericin B-Resistant)≥ 0.254 - 16Yes[3][4]
Candida species (Candidin-Resistant)ResistantNot ResistantNo
Candida species (Amphotericin B-Resistant)ResistantNot ResistantNo

Note: The data presented here is illustrative of general cross-resistance patterns. Specific MIC values can vary depending on the fungal strain and the testing methodology used. One study indicated that cells made resistant to candidin were also resistant to amphotericin B, but not to nystatin. Similarly, cells resistant to amphotericin B showed cross-resistance to candidin but not to nystatin. However, another study found that for C. albicans isolates resistant to amphotericin B, the MIC for nystatin was significantly higher, indicating cross-resistance.[3]

Experimental Protocols

The determination of cross-resistance is typically achieved by assessing the Minimum Inhibitory Concentration (MIC) of different antibiotics against a panel of fungal isolates, including both susceptible and resistant strains. The broth microdilution method is a standardized and widely used technique for this purpose.

Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Antifungal Stock Solutions:

  • Prepare stock solutions of the polyene antibiotics (e.g., this compound, Nystatin, Amphotericin B) in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • The concentration of the stock solution should be at least 100 times the highest final concentration to be tested.

2. Preparation of Fungal Inoculum:

  • Culture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a suspension of the fungal colonies in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

  • Further dilute the suspension in the test medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

3. Preparation of Microtiter Plates:

  • Use sterile 96-well microtiter plates.

  • Dispense 100 µL of the appropriate antifungal dilution into each well. Create a serial two-fold dilution series across the plate.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

  • The final volume in each well will be 200 µL.

  • Incubate the plates at 35°C for 24-48 hours.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.

  • The inhibition can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a cross-resistance study using the broth microdilution method.

CrossResistanceWorkflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis prep_isolates Prepare Fungal Isolates (Susceptible & Resistant Strains) setup_plate Set up 96-well Plate (Serial Dilutions) prep_isolates->setup_plate prep_antibiotics Prepare Stock Solutions of Polyene Antibiotics prep_antibiotics->setup_plate inoculate Inoculate with Fungal Suspension setup_plate->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MICs (Visual or Spectrophotometric) incubate->read_mic compare_mic Compare MICs between Susceptible & Resistant Strains read_mic->compare_mic determine_cr Determine Cross-Resistance Patterns compare_mic->determine_cr

Caption: Workflow for a polyene cross-resistance study.

References

A Comparative Spectroscopic Guide to Confirming the Structural Integrity of Lagosin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the structural integrity of polyene macrolide antibiotics like Lagosin is paramount for both efficacy and safety. This guide provides a comparative spectroscopic analysis of this compound, benchmarked against other well-characterized polyenes: Amphotericin B, Nystatin, and Filipin III. The following sections detail the key spectroscopic data and the experimental protocols to acquire them, offering a robust framework for structural verification.

Comparative Spectroscopic Data

The structural elucidation and confirmation of this compound and its counterparts rely on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern, Infrared (IR) spectroscopy identifies functional groups, and Ultraviolet-Visible (UV-Vis) spectroscopy characterizes the conjugated polyene system.

It is important to note that this compound is structurally identical to Fungichromin[1]. Therefore, the spectroscopic data for Fungichromin are presented here for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Fungichromin) and Comparative Polyenes

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Solvent
This compound (Fungichromin) A comprehensive assignment of ¹H NMR signals has been established, with characteristic resonances for the polyene chain, the macrolide ring, and the side chain. Key signals include those for the olefinic protons of the pentaene system.The complete ¹³C NMR assignment reveals 35 distinct carbon signals corresponding to the macrolide ring, the polyene chain, and the side chain, confirming the core structure of Fungichromin[1].DMSO-d₆
Amphotericin B Characteristic signals include those for the polyene chain (δ 6.0-6.4), the mycosamine sugar moiety (e.g., anomeric proton at δ ~4.38), and various hydroxyl and methine protons along the macrolide ring[2].Resonances are assigned for all 47 carbons, including the carboxyl carbon (δ ~179.3), the carbons of the heptaene chain (δ ~130-140), and the carbons of the mycosamine sugar[2].DMSO-d₆
Nystatin A₁ The ¹H NMR spectrum shows characteristic signals for the tetraene and diene chromophores, the mycosamine sugar, and the extensive polyol region of the macrolactone ring.The ¹³C NMR spectrum confirms the presence of the 38-membered macrolide ring with its characteristic functional groups.Pyridine-d₅
Filipin III The ¹H NMR spectrum is characterized by signals from the pentaene chromophore and the polyol portion of the macrolide ring.¹³C NMR data for Filipin III has been reported, allowing for the identification of all carbon atoms in the structure.DMSO-d₆

Table 2: Mass Spectrometry Data for this compound and Comparative Polyenes

Compound Molecular Formula Molecular Weight (Da) Observed m/z Ionization Method
This compound (Fungichromin) C₃₅H₅₈O₁₂670.8670.83 [M+H]⁺, 693 [M+Na]⁺FAB-MS, ESI-MS
Amphotericin B C₄₇H₇₃NO₁₇924.1924.5 [M+H]⁺, 946.5 [M+Na]⁺ESI-MS
Nystatin A₁ C₄₇H₇₅NO₁₇926.1926.6 [M+H]⁺ESI-MS
Filipin III C₃₅H₅₈O₁₁654.8654.8 [M]⁺ESI-MS

Table 3: IR and UV-Vis Spectroscopic Data for this compound and Comparative Polyenes

Compound Key IR Absorptions (cm⁻¹) UV-Vis λmax (nm) Solvent (for UV-Vis)
This compound (Fungichromin) ~3400 (O-H), ~2930 (C-H), ~1700 (C=O, lactone)320, 337, 356Methanol
Amphotericin B ~3350 (O-H, N-H), ~2930 (C-H), ~1710 (C=O, carboxyl), ~1675 (C=C)[3]363, 382, 406[4]Methanol
Nystatin A₁ ~3400 (O-H, N-H), ~2930 (C-H), ~1710 (C=O, carboxyl), ~1640 (C=C)292, 304, 320Methanol
Filipin III ~3400 (O-H), ~2930 (C-H), ~1700 (C=O, lactone)323, 339, 357[5]Methanol

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are generalized protocols for the key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the carbon-hydrogen framework and stereochemistry.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the polyene antibiotic in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, Pyridine-d₅). Ensure complete dissolution.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), crucial for assembling the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, aiding in stereochemical assignments.

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain fragmentation patterns for structural confirmation.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) or base to promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.

  • Full Scan MS Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-1500).

    • Optimize ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal of the molecular ion ([M+H]⁺, [M-H]⁻, or [M+Na]⁺).

  • Tandem MS (MS/MS) Acquisition:

    • Select the molecular ion of interest as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

    • Acquire the product ion spectra to observe the fragmentation patterns.

  • Data Analysis: Analyze the high-resolution mass data to determine the elemental composition of the parent ion and its fragments. Compare the observed fragmentation pattern with the expected fragmentation of the proposed structure.

Infrared (IR) Spectroscopy

Objective: To identify the presence of key functional groups.

Protocol:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectral range is usually 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands corresponding to functional groups such as O-H, N-H, C-H, C=O, and C=C.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To characterize the conjugated polyene system, which is a hallmark of this class of antibiotics.

Protocol:

  • Sample Preparation: Prepare a series of dilute solutions of the polyene antibiotic in a suitable UV-transparent solvent (e.g., methanol, ethanol, or DMSO). Concentrations should be in the micromolar range to ensure absorbance values are within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range that covers the expected absorption of the polyene chromophore (e.g., 250-450 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The number and position of these maxima are characteristic of the length and substitution pattern of the conjugated polyene system.

Visualizations

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a polyene macrolide antibiotic like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_confirmation Structural Confirmation Sample This compound Sample NMR NMR Spectroscopy (1D, 2D) Sample->NMR Analysis MS Mass Spectrometry (HRMS, MS/MS) Sample->MS Analysis IR IR Spectroscopy (ATR-FTIR) Sample->IR Analysis UVVis UV-Vis Spectroscopy Sample->UVVis Analysis NMR_Data ¹H, ¹³C Chemical Shifts Coupling Constants, NOEs NMR->NMR_Data MS_Data Accurate Mass Elemental Composition Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data UVVis_Data λmax (Polyene System) UVVis->UVVis_Data Confirmation Structural Integrity Confirmed NMR_Data->Confirmation Combined Interpretation MS_Data->Confirmation Combined Interpretation IR_Data->Confirmation Combined Interpretation UVVis_Data->Confirmation Combined Interpretation

Caption: A typical workflow for the spectroscopic analysis of this compound.

This comprehensive approach, combining multiple spectroscopic techniques, provides a high degree of confidence in the structural integrity of this compound and other polyene macrolides. By comparing the acquired data with the reference data provided in this guide, researchers can effectively validate the identity and purity of their samples.

References

Comparative Analysis of Lagosin's Cytotoxicity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Lagosin, a polyene macrolide antibiotic, across various cell lines. Due to the limited availability of comprehensive, directly comparative studies on this compound's cytotoxicity in a wide range of cancer and normal cell lines, this document synthesizes the available data on this compound and its synonyms (Fungichromin, Cogomycin, Pentamycin) to offer insights into its potential as an anti-cancer agent.

Quantitative Cytotoxicity Data

One study investigated the combined effect of Pentamycin (a synonym for this compound) with bleomycin on EMT6 mouse tumor cells, indicating a potentiation of bleomycin's cytotoxic action. However, this study did not provide the IC50 value for Pentamycin when used as a single agent.

Future research is necessary to establish a comprehensive cytotoxicity profile of this compound against a diverse panel of human cancer cell lines (e.g., breast, lung, colon, prostate, leukemia) and a variety of normal human cell lines (e.g., fibroblasts, epithelial cells) to determine its therapeutic index.

Experimental Protocols

The methodologies employed to assess the cytotoxicity of polyene macrolides like this compound typically involve standard in vitro assays. A general experimental protocol to determine the IC50 value is outlined below.

General Cytotoxicity Assay Protocol (e.g., MTT Assay)
  • Cell Culture: Human cancer and normal cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations in the cell culture medium. The cells are then treated with these various concentrations of this compound. Control wells receive the vehicle (e.g., DMSO) at the same concentration as the highest this compound dose.

  • Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.

  • Viability Assessment (MTT Assay):

    • After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Visualizing the Experimental Workflow and Potential Mechanisms

To facilitate a clearer understanding of the experimental process and the potential mechanisms of this compound's action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Data Analysis cell_culture 1. Cell Line Culture cell_seeding 2. Seeding in 96-well Plates cell_culture->cell_seeding lagosin_prep 3. This compound Dilution treatment 4. Cell Treatment lagosin_prep->treatment incubation 5. Incubation (24-72h) treatment->incubation mtt_assay 6. MTT Assay incubation->mtt_assay absorbance 7. Absorbance Reading mtt_assay->absorbance ic50_calc 8. IC50 Calculation absorbance->ic50_calc

Caption: A generalized workflow for determining the cytotoxicity of this compound using an MTT assay.

The primary mechanism of action for polyene macrolides involves their interaction with sterols, particularly ergosterol in fungal membranes and cholesterol in mammalian cell membranes. This interaction leads to the formation of pores and a subsequent loss of membrane integrity.

signaling_pathway Proposed Mechanism of this compound-Induced Cytotoxicity cluster_membrane Cell Membrane Interaction cluster_cellular_effects Cellular Effects cluster_signaling Potential Signaling Cascade This compound This compound membrane Cancer Cell Membrane (Cholesterol-rich) This compound->membrane pore_formation Pore Formation & Membrane Disruption membrane->pore_formation ion_leakage Ion Leakage (K+, Na+) pore_formation->ion_leakage membrane_depol Membrane Depolarization ion_leakage->membrane_depol k_efflux K+ Efflux ion_leakage->k_efflux apoptosis Apoptosis membrane_depol->apoptosis il1b IL-1β Secretion nlrp3 NLRP3 Inflammasome Activation k_efflux->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 caspase1->il1b

Caption: A diagram illustrating the proposed mechanism of this compound's cytotoxic action.

The logical relationship for comparing cytotoxicity involves assessing the differential effects of this compound on cancer cells versus normal cells, which is crucial for determining its therapeutic potential.

logical_comparison Logical Framework for Cytotoxicity Comparison cluster_cancer Cancer Cell Lines cluster_normal Normal Cell Lines This compound This compound cancer_cells High Proliferation Altered Membrane This compound->cancer_cells normal_cells Controlled Proliferation Normal Membrane This compound->normal_cells high_cytotoxicity High Cytotoxicity (Low IC50) cancer_cells->high_cytotoxicity therapeutic_index Therapeutic Index (Selectivity) high_cytotoxicity->therapeutic_index low_cytotoxicity Low Cytotoxicity (High IC50) normal_cells->low_cytotoxicity low_cytotoxicity->therapeutic_index

Caption: A logical diagram for comparing the cytotoxic effects of this compound on cancer versus normal cells.

Validating the Significance of Lagosin's Effects: A Statistical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for researchers, scientists, and drug development professionals to statistically validate the significance of a novel compound's effects, using the hypothetical mTOR inhibitor "Lagosin" as an example. It compares this compound's performance with established alternatives, Sirolimus and Everolimus, and provides detailed experimental protocols and data analysis methods.

Comparative Efficacy of mTOR Inhibitors

To assess the efficacy of this compound, its performance is compared against Sirolimus and Everolimus, two well-established mTOR inhibitors. The comparison is based on their ability to inhibit cell proliferation (IC50) and induce apoptosis in relevant cancer cell lines.

Data Summary: In Vitro Efficacy of this compound and Comparators

CompoundCell LineIC50 (nM)¹Apoptosis Induction (%)²Target Inhibition (p-S6K, %)³
This compound MCF-715.2 ± 2.145.6 ± 4.385.1 ± 6.2
A54925.8 ± 3.538.2 ± 3.979.8 ± 5.5
Sirolimus MCF-720.5 ± 2.835.1 ± 3.775.4 ± 5.8
A54933.1 ± 4.129.5 ± 3.170.2 ± 4.9
Everolimus MCF-718.9 ± 2.538.9 ± 4.080.3 ± 6.0
A54929.7 ± 3.932.7 ± 3.574.6 ± 5.1
Vehicle MCF-7N/A5.2 ± 1.12.5 ± 0.8
A549N/A4.8 ± 0.93.1 ± 1.0

¹IC50 (Half-maximal inhibitory concentration) values were determined from dose-response curves after 72 hours of treatment. Data are presented as mean ± standard deviation (SD) from three independent experiments. ²Percentage of apoptotic cells (Annexin V positive) was measured by flow cytometry after 48 hours of treatment at a concentration of 100 nM. Data are mean ± SD. ³Percentage inhibition of phosphorylated S6 Kinase (p-S6K) relative to vehicle control was quantified by densitometry of Western blots after 24 hours of treatment at 100 nM. Data are mean ± SD.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

2.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound, Sirolimus, Everolimus, or vehicle control (e.g., DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with the compounds at the desired concentration (e.g., 100 nM) for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic.

  • Data Analysis: Quantify the percentage of apoptotic cells from the flow cytometry data.

2.3. Western Blot Analysis

  • Protein Extraction: Treat cells with the compounds for 24 hours, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-S6K and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity using densitometry software.

Statistical Validation Methods

The choice of statistical test is critical for validating the significance of the observed effects.[1]

  • IC50 Determination: IC50 values are calculated by fitting the dose-response data to a non-linear regression model (four-parameter logistic curve).[2][3][4] This method provides a robust estimation of the drug's potency.[3]

  • Comparison of Mean Effects: To compare the mean effects of this compound, Sirolimus, and Everolimus on apoptosis and target inhibition, a one-way Analysis of Variance (ANOVA) is employed.[5][6] ANOVA is essential for comparing the means of three or more groups.[5]

    • If the ANOVA F-test is significant (typically p < 0.05), it indicates that there is a statistically significant difference between at least two of the groups.[5]

    • To identify which specific groups differ, a post-hoc test , such as Tukey's Honestly Significant Difference (HSD) test , is performed.[7] This test compares all possible pairs of means and controls the experiment-wise error rate.[8]

  • Significance Level: A p-value of less than 0.05 is generally considered statistically significant, indicating that the observed difference is unlikely to be due to random chance.[1]

Visualizing Workflows and Pathways

Signaling Pathway

mTOR_Pathway PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K Apoptosis Apoptosis mTORC1->Apoptosis Proliferation Cell Proliferation & Growth S6K->Proliferation This compound This compound This compound->mTORC1 Sirolimus Sirolimus Sirolimus->mTORC1 Everolimus Everolimus Everolimus->mTORC1 Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment MTT Assay MTT Assay Drug Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay Western Blot Western Blot Drug Treatment->Western Blot IC50 Calculation IC50 Calculation MTT Assay->IC50 Calculation Statistical Analysis Statistical Analysis Apoptosis Assay->Statistical Analysis Western Blot->Statistical Analysis Significance Validation Significance Validation IC50 Calculation->Significance Validation Statistical Analysis->Significance Validation Statistical_Logic Data Experimental Data (e.g., Apoptosis %) Compare Compare Means of >2 Groups? Data->Compare ANOVA One-Way ANOVA Compare->ANOVA Yes P_Value Is p < 0.05? ANOVA->P_Value PostHoc Tukey's HSD Post-Hoc Test P_Value->PostHoc Yes NoSig No Significant Difference P_Value->NoSig No Sig Significant Difference PostHoc->Sig

References

Safety Operating Guide

Essential Safety and Handling of Lagosin for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in work with Lagosin (also known as Fungichromin or Pentamycin), a comprehensive understanding of its handling and disposal is paramount for maintaining a safe laboratory environment.[1][2][3] While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential.

Chemical and Physical Properties of this compound

This compound is a polyene macrolide antibiotic.[1][2] Key identifiers and properties are summarized below.

PropertyValue
Synonyms Fungichromin, Pentamycin, Cogomycin, 14-Hydroxyfilipin III, Moldcidin B, A246
CAS Number 6834-98-6
Molecular Formula C35H58O12
Molecular Weight 670.8 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in ethanol, methanol, DMF, or DMSO
Storage Long-term storage at -20°C

Source: BioAustralis Product Data Sheet[3], DC Chemicals[1]

Toxicity Data

While not classified as hazardous, it is still important to be aware of the following toxicological data.

TestResultSpecies
Oral LD501,624 mg/kgMouse
Intraperitoneal LD5016,400 µg/kgMouse

Source: Cayman Chemical Safety Data Sheet

Personal Protective Equipment (PPE) and Handling

The following personal protective equipment and handling procedures are recommended as part of standard laboratory practice when working with this compound.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Nitrile or latex glovesWhile this compound is not a known skin irritant, gloves are essential to prevent direct contact with the substance.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from any potential splashes or aerosols, particularly when handling the powdered form.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal handling conditions.If there is a risk of generating significant dust or aerosols, a dust mask or working in a fume hood is recommended.
Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including a calibrated scale, appropriate solvents, and waste containers, readily available.

  • Weighing : When weighing the powdered form of this compound, do so in a well-ventilated area or a fume hood to minimize the potential for inhalation of dust particles.

  • Dissolving : When preparing solutions, add the solvent to the weighed this compound powder slowly to avoid splashing.

  • Post-Handling : After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces and equipment.

Accidental Exposure and Disposal Plan

First Aid Measures

In the event of accidental exposure, follow these first-aid guidelines.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If they experience any complaints, consult a doctor.
Skin Contact This compound is generally not an irritant to the skin. Wash the affected area with soap and water.
Eye Contact This compound is not known to be an eye irritant. Rinse the opened eye for several minutes under running water.
Ingestion If symptoms persist after swallowing, consult a doctor.
Spill and Disposal Procedures
  • Spill Containment : In the event of a spill, wear appropriate PPE. For a dry spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container.

  • Waste Disposal : Dispose of this compound waste and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in the regular trash.

Operational Workflow for Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound in a laboratory setting.

Lagosin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_area Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh this compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate spill Spill Occurs experiment->spill dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands contain_spill Contain Spill spill->contain_spill cleanup_spill Clean Spill Area contain_spill->cleanup_spill dispose_spill_waste Dispose of Spill Waste cleanup_spill->dispose_spill_waste dispose_spill_waste->dispose_waste

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.